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Silver thiocyanate

Cat. No.: B7885048
M. Wt: 165.95 g/mol
InChI Key: RHUVFRWZKMEWNS-UHFFFAOYSA-M
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Description

Silver thiocyanate, with the chemical formula AgSCN and a molecular weight of 165.95 g/mol, is an inorganic silver salt that appears as a white, odorless crystalline powder . It is characterized by its very low solubility in water and is also insoluble in ethanol and acids . Its crystal structure is monoclinic, featuring almost linear thiocyanate anions . In research, this compound is primarily valued for its role in materials science and nanotechnology. It is commonly used as a precursor for the facile synthesis of silver-based nanoparticles and nanostructures . A significant application is the creation of plasmonic photocatalysts, such as silver/silver thiocyanate (Ag@AgSCN) nanocomposites. These nanostructures exhibit enhanced visible-light-driven photocatalytic activity, effectively degrading pollutants like the antibiotic oxytetracycline, with one study demonstrating 84% degradation efficiency . This performance is largely attributed to the surface plasmon resonance effect of the metallic silver nanoparticles on the stable AgSCN matrix . Furthermore, this compound itself can absorb UV-visible light and possesses intrinsic photocatalytic properties . Beyond its photocatalytic applications, this compound serves as a versatile building block in coordination chemistry. It is used to synthesize various complex compounds, such as silver(I) phosphine complexes, which are investigated for their potential biological activity. Some of these complexes have shown promise in biomedical research, demonstrated by their ability to induce apoptotic cell death in cancerous cell lines, such as esophageal cancer, through mitochondrial targeting . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgSNC<br>CAgNS B7885048 Silver thiocyanate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

silver;thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CHNS.Ag/c2-1-3;/h3H;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUVFRWZKMEWNS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].[Ag+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AgSNC, CAgNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name silver thiocyanate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Silver_thiocyanate
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30883742
Record name Thiocyanic acid, silver(1+) salt (1:1)
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Molecular Weight

165.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701-93-5
Record name Silver thiocyanate
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Record name Thiocyanic acid, silver(1+) salt (1:1)
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Record name Thiocyanic acid, silver(1+) salt (1:1)
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Record name Silver thiocyanate
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Record name SILVER THIOCYANATE
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Synthetic Methodologies and Preparative Routes for Silver Thiocyanate Materials

Solution-Based Precipitation Techniques

Precipitation from solution is the most common and widely reported method for synthesizing silver thiocyanate (B1210189). This approach typically involves the reaction of soluble silver salts with soluble thiocyanate precursors in a suitable solvent, leading to the formation of solid AgSCN.

Metathetical Reactions via Ion Exchange Routes

Metathetical reactions, also known as double displacement or ion exchange reactions, are fundamental to the synthesis of silver thiocyanate through precipitation. wikipedia.orgwikipedia.org These reactions occur when two ionic compounds exchange ions, often resulting in the formation of an insoluble product that precipitates out of the solution, driving the reaction to completion. wikipedia.org

A common method for preparing this compound involves the reaction between a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), and a soluble thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an aqueous solution. wikipedia.orgwindows.netchim.lu The reaction proceeds as follows:

AgNO₃(aq) + KSCN(aq) → AgSCN(s) ↓ + KNO₃(aq) windows.net

AgNO₃(aq) + NH₄SCN(aq) → AgSCN(s) ↓ + NH₄NO₃(aq) wikipedia.org

This compound precipitates as a white to pale yellow crystalline solid due to its exceptionally low solubility in water (approximately 1.68 x 10⁻⁴ g/L at 25°C). wikipedia.org This low solubility facilitates the isolation of high-purity AgSCN through filtration.

Another ion exchange route involves the reaction between silver chloride (AgCl) and ammonium thiocyanate in methanol, which can be used to synthesize anhydrous AgSCN.

AgCl + NH₄SCN → AgSCN ↓ + NH₄Cl

The stoichiometry of the reaction plays a crucial role in achieving high yields and purity of this compound. Near-quantitative yields typically require a 1:1 molar ratio of Ag⁺ to SCN⁻ ions. Using an excess of thiocyanate can lead to the formation of soluble silver-thiocyanate complexes, such as [Ag(SCN)₂]⁻, which can reduce the yield of the AgSCN precipitate. you-iggy.com

Temperature can also influence the reaction kinetics. While room temperature (20-25°C) is generally sufficient for complete precipitation, elevated temperatures (50-60°C) can accelerate the reaction rate without negatively impacting purity.

Solvent choice is particularly important when aiming for anhydrous this compound. Ion exchange reactions conducted in alcoholic media, such as methanol, ethanol, and methoxyethanol, can minimize hydrolysis and oxide formation, which are potential issues in aqueous synthesis. Solvents with low dielectric constants are favored in these non-aqueous routes as they can suppress ion dissociation and enhance precipitation. Azeotropic distillation can be employed to remove trace water when using solvents like methyl cellosolve (2-methoxyethanol), further ensuring the formation of anhydrous product.

Table 1: Influence of Stoichiometry on this compound Precipitation

Molar Ratio (Ag⁺:SCN⁻)OutcomeEffect on Yield and Purity
1:1 (Near-quantitative)Favors AgSCN precipitationNear-quantitative yields
Excess SCN⁻Formation of soluble [Ag(SCN)₂]⁻ complexesReduced AgSCN yield

Controlled Growth and Crystallization Strategies

Controlling the growth and crystallization process during synthesis is essential for tailoring the properties of this compound materials, particularly their particle size and morphology.

While detailed protocols for growing large bulk single crystals of this compound are not extensively described in the immediate search results, single crystals of AgSCN and its complexes have been obtained for structural characterization, often through methods involving slow evaporation from solution. mdpi.comcambridge.orgacs.orgmdpi.comresearchgate.net The crystal structure of this compound is monoclinic. wikipedia.orgresearchgate.net

Precipitation methods can be optimized to control the particle size and morphology of this compound, particularly in the synthesis of nanoparticles. The concentration of the reactants can influence particle size; for instance, varying the concentration of silver nitrate solution has been shown to affect the particle size of AgSCN nanoparticles, yielding sizes between 25 and 40 nm. researchgate.net

The use of additives, such as polyvinylpyrrolidone (B124986) (PVP), is a common strategy to stabilize colloidal AgSCN particles and prevent aggregation, which is crucial for synthesizing nanostructured morphologies. nih.govbeilstein-journals.org PVP plays a critical role in the formation of two-dimensional AgSCN units. nih.govbeilstein-journals.org

The morphology of AgSCN can vary depending on the reaction conditions, with scanning electron microscopy (SEM) revealing platelet-like crystals ranging in dimensions from 100 nm to 2 µm under certain conditions. In nanoparticle synthesis, uniform spherical shapes with a mean diameter of 25 nm have been achieved using a water-in-oil microemulsion approach with KSCN and AgNO₃ as starting materials. researchgate.net

Table 2: Influence of AgNO₃ Concentration on AgSCN Nanoparticle Size (Example from Microemulsion Synthesis)

AgNO₃ ConcentrationApproximate Particle Size Range (based on electron microscopy)
0.1 M25 nm
0.5 M40 nm

Note: Data extracted from a specific microemulsion synthesis study. researchgate.net

Advanced and Scalable Synthesis Protocols

Industrial-Scale Production Methods

While specific detailed industrial-scale production methods for this compound are not extensively described in the provided search results, the compound is stated to be generally immediately available in most volumes, with high purity forms also considered. americanelements.com This suggests established methods exist for its production on a larger scale. The synthesis of silver-based complexes with potential for large-scale manufacture using standard laboratory equipment has been noted in the context of this compound phosphine (B1218219) compounds. sciencedaily.comecancer.org

Thermolytic Decomposition of Silver(I) Coordination Polymers

Thermolytic decomposition, or thermolysis, is a heat-driven process involving the chemical decomposition of a precursor material at a specific temperature to form nanoparticles. nih.gov This method has been explored for the synthesis of various nanomaterials, including metal oxides and metals, from coordination polymers (CPs) or their precursors. rsc.org

The design and selection of precursor materials are crucial in thermolytic decomposition for controlling the outcome of the synthesis. Coordination polymers, which are formed by the assembly of metal ions and organic ligands, can serve as precursors. rsc.org The thermal decomposition of solid precursors is influenced by factors such as the reaction geometry, the nature of the metallic ions, and physico-chemical processes at the reaction interface. nih.gov For instance, the thermal decomposition of silver carboxylates can vary depending on their molecular structures. rsc.org

While the search results mention the thermolytic decomposition of other metal coordination polymers to yield various materials like metal oxides or sulfides scirp.orgmdpi.com, and the thermal decomposition of silver precursors like silver nitrate, silver carbonate, silver oxide, and silver carboxylates for obtaining metallic silver rsc.org, direct detailed information on the design and selection of specific silver(I) coordination polymers specifically for the thermolytic decomposition to this compound was not prominently found. However, the principle of using coordination polymers as precursors for thermal decomposition to yield desired inorganic materials is established. rsc.org

Calcination parameters, particularly temperature, play a significant role in the thermal decomposition process and the resulting morphology of the product. For example, in the thermal decomposition of silver precursors for silver particle-free inks, the decomposition temperature varies depending on the precursor. rsc.org Silver nitrate, silver carbonate, and silver(I) oxide require temperatures above 220 °C for complete decomposition, while many silver carboxylates decompose below 200 °C. rsc.org The calcination process alternating between different gas flows (like O2 and N2) and temperatures (400 °C to 800 °C) has been shown to influence the size of silver nanoparticles obtained from silver nitrate and PVP. nih.gov

The morphology of the resulting material can be influenced by the precursor structure and decomposition conditions. For instance, changing a precursor from a 1D coordination polymer to a 3D metal-organic framework resulted in a change in morphology from nanorods to nanoparticles of ZnO. rsc.org While specific data on calcination parameters and morphological outcomes for the thermolytic decomposition of silver(I) coordination polymers to this compound were not detailed in the results, the general principles of thermal decomposition of precursors and the influence of temperature on morphology are applicable.

Green and Environmentally Conscious Synthesis Routes for Nanostructures

Green synthesis methods for nanoparticles emphasize the use of environmentally friendly solvents, reducing agents, and stabilizing agents. researchgate.net Plant extracts have been explored as eco-friendly alternatives for the synthesis of silver nanoparticles, acting as both reducing and stabilizing agents. researchgate.netijiset.comijbiotech.com Examples include using aqueous extracts of Achyranthes aspera L. ijiset.com, Eruca sativa and Spinacia oleracea leaf extracts ijbiotech.com, and honey researchgate.net to reduce silver nitrate to silver nanoparticles. These methods are often simple, cost-effective, and can be performed at room temperature. researchgate.netijiset.com

While these studies focus on the green synthesis of metallic silver nanoparticles, the principle of using biological extracts and environmentally benign conditions could potentially be extended or adapted for the synthesis of this compound nanostructures. The formation of this compound nanoparticles from ionic silver in biological media like saliva during artificial digestion has been observed, suggesting that complex biological environments can facilitate the formation of AgSCN nanoparticles. scispace.comrsc.org

Microemulsion-Based Synthesis of Nanoparticles

Microemulsion-based synthesis is a method that can be used to prepare nanoparticles. A microemulsion is a mixture of oil, water, and surfactant that forms a stable, isotropic dispersion. In nanoparticle synthesis, the reactants are typically confined within the dispersed phase (e.g., water droplets in a water-in-oil microemulsion), which acts as a nanoreactor, controlling particle size and preventing aggregation.

This compound nanoparticles have been successfully prepared using a water-in-oil microemulsion approach. researchgate.netresearchgate.net In one reported method, potassium thiocyanate (KSCN) and silver nitrate (AgNO3) were used as starting materials. researchgate.netresearchgate.net The resulting AgSCN nanoparticles were described as readily crystalline, with a uniform spherical shape and a mean diameter of 25 nm. researchgate.netresearchgate.net The particle size could be varied by adjusting the concentration of the silver nitrate solution. researchgate.net Characterization techniques such as scanning electron microscopy (SEM), dynamic light scattering (DLS), X-ray powder diffraction (XRD), and Fourier-transform infrared spectroscopy (FT-IR) have been used to confirm the particle size, size distribution, phase composition, and purity of the synthesized AgSCN nanoparticles. researchgate.netresearchgate.net This microemulsion approach has also been noted as being extendable to the synthesis of other nanoscaled thiocyanates. researchgate.net

Data Tables

Based on the search results, a data table summarizing findings related to microemulsion-based synthesis of AgSCN nanoparticles can be generated:

Synthesis MethodStarting MaterialsOutcome (Morphology, Size)Characterization Techniques UsedReference
Water-in-oil MicroemulsionKSCN, AgNO3Crystalline, spherical nanoparticles, ~25 nmSEM, DLS, XRD, FT-IR researchgate.netresearchgate.net

Detailed Research Findings

Detailed findings from the research include:

Microemulsion Synthesis: AgSCN nanoparticles synthesized via a water-in-oil microemulsion using KSCN and AgNO3 are crystalline and spherical with a mean diameter of 25 nm. researchgate.netresearchgate.net The size can be influenced by the concentration of the silver nitrate solution. researchgate.net

Thermolytic Decomposition (General): Thermal decomposition of precursors is a viable route for nanoparticle synthesis. The decomposition temperature and the nature of the precursor significantly impact the process and the resulting material. nih.govrsc.org

Green Synthesis (General): Plant extracts and biological processes can serve as environmentally friendly routes for synthesizing silver nanoparticles, potentially offering pathways for AgSCN synthesis under mild conditions. researchgate.netijiset.comijbiotech.comscispace.comrsc.org

Structural Elucidation and Crystallographic Investigations of Silver Thiocyanate

Fundamental Crystal Structure of Silver(I) Thiocyanate (B1210189) (AgSCN)

Crystallographic studies have established the fundamental structure of silver thiocyanate, detailing its crystal system, unit cell parameters, and atomic arrangements.

Monoclinic Crystal System and Space Group Analysis

This compound crystallizes in the monoclinic crystal system. wikipedia.org Early investigations and more recent refinements consistently report the space group as C2/c (No. 15). wikipedia.orgresearchgate.netresearchgate.netmaterialsproject.org Another reported orthorhombic phase exists, crystallizing in the space group Pmnn (No. 58). iucr.org

Unit Cell Parameters and Volumetric Determinations

The unit cell parameters for the monoclinic phase of AgSCN have been determined through X-ray diffraction studies. One refinement at 293 K reported unit cell dimensions of a = 8.792(5) Å, b = 7.998(5) Å, and c = 8.207(5) Å, with a beta angle of 93.75(1)°. researchgate.netresearchgate.net The volume of this unit cell is approximately 575.9 ų. researchgate.netresearchgate.net Another study using neutron powder diffraction at 275 K reported slightly different parameters: a = 8.7210(8) Å, b = 7.9318(8) Å, c = 12.3329(5) Å, and a beta angle of 138.750(3)°, resulting in a volume of 562.497(9) ų. researchgate.netresearchgate.net The orthorhombic phase (Pmnn) has unit cell parameters a = 4.083(1) Å, b = 7.043(1) Å, and c = 11.219(2) Å. iucr.org

Crystal System Space Group Temperature (K) a (Å) b (Å) c (Å) β (°) Volume (ų) Z Reference
Monoclinic C2/c (No. 15) 293 8.792(5) 7.998(5) 8.207(5) 93.75(1) 575.9 8 researchgate.netresearchgate.net
Monoclinic C2/c (No. 15) 275 8.7210(8) 7.9318(8) 12.3329(5) 138.750(3) 562.497(9) 8 researchgate.netresearchgate.net
Orthorhombic Pmnn (No. 58) Not specified 4.083(1) 7.043(1) 11.219(2) 90 - 4 iucr.org

Atomic Positions and Interatomic Distances in the Lattice

The atomic positions within the unit cell define the arrangement of silver, sulfur, carbon, and nitrogen atoms. Early studies provided approximate atomic parameters for silver and sulfur atoms in the monoclinic C2/c structure. iucr.org More recent refinements offer more precise fractional coordinates. For instance, in the C2/c structure, fractional coordinates have been reported for Ag, C, S, and N. materialsproject.org

Interatomic distances, such as bond lengths and angles, provide crucial insights into the bonding within the crystal structure. In the alpha phase of AgSCN (monoclinic C2/c), bond lengths at 275 K include Ag—S distances of 2.749(10) Å, 2.995(11) Å, and 2.411(11) Å, and an Ag—N distance of 2.150(5) Å. researchgate.netresearchgate.net The S—C bond length is 1.783(11) Å, and the C—N bond length is 1.1447(35) Å at 275 K. researchgate.netresearchgate.net At 25 K, these distances are slightly different: Ag—S distances are 2.782(5) Å, 2.941(5) Å, and 2.431(5) Å, and the Ag—N distance is 2.1526(26) Å. researchgate.netresearchgate.net The S—C bond is 1.749(5) Å and the C—N bond is 1.140(2) Å at 25 K. researchgate.netresearchgate.net In the orthorhombic Pmnn phase, Ag—N bond lengths are approximately 2.00(5) Å, and Ag—S bond lengths are around 2.70(2) Å, 2.64(1) Å, and 2.64(1) Å. iucr.org

Bond Type Temperature (K) Bond Length (Å) Reference
Ag—S 275 2.749(10) researchgate.netresearchgate.net
Ag—S 275 2.995(11) researchgate.netresearchgate.net
Ag—S 275 2.411(11) researchgate.netresearchgate.net
Ag—N 275 2.150(5) researchgate.netresearchgate.net
S—C 275 1.783(11) researchgate.netresearchgate.net
C—N 275 1.1447(35) researchgate.netresearchgate.net
Ag—S 25 2.782(5) researchgate.netresearchgate.net
Ag—S 25 2.941(5) researchgate.netresearchgate.net
Ag—S 25 2.431(5) researchgate.netresearchgate.net
Ag—N 25 2.1526(26) researchgate.netresearchgate.net
S—C 25 1.749(5) researchgate.netresearchgate.net
C—N 25 1.140(2) researchgate.netresearchgate.net
Ag—N Not specified ~2.00(5) iucr.org
Ag—S Not specified ~2.70(2) iucr.org
Ag—S Not specified ~2.64(1) iucr.org
Ag—S Not specified ~2.64(1) iucr.org

Coordination Environment of Silver(I) Centers

The coordination environment around the silver(I) centers in AgSCN is a key feature of its structure. In the monoclinic C2/c phase, the Ag⁺ cation has been described as having distorted tetrahedral coordination, surrounded by three thiocyanate ligands coordinating through sulfur and one coordinating through nitrogen. researchgate.netresearchgate.net Another description indicates a T-shaped coordination environment for each Ag atom, formed by Ag—S bonds and weak Ag…Ag interactions. mdpi.comresearchgate.net Weak argentophilic interactions, with lengths ranging from 3.249(2) Å to 3.338(2) Å, are present in the structure. researchgate.netmdpi.com In the orthorhombic Pmnn phase, the configuration at the Ag center is described as intermediate between tetrahedral and trigonal pyramidal. iucr.org

Thiocyanate Ligand Coordination Modes and Geometries

The thiocyanate anion (SCN⁻) is a versatile ligand that can coordinate to metal centers in various ways. In AgSCN, the thiocyanate ligand acts as a bridging ligand, connecting silver atoms. mdpi.com The S—C—N angle in the thiocyanate group is close to linear, reported as 179.6(5)° in one instance. wikipedia.org In the monoclinic C2/c structure, the thiocyanate ligand bridges silver centers through both the nitrogen and sulfur atoms, forming endless chains. iucr.org In the orthorhombic Pmnn phase, approximately linear AgNCS units are joined by Ag-S bonds. iucr.org In other silver(I) coordination polymers involving thiocyanate, different bridging modes have been observed, including μ1,1,3 and mixed μ1,1 and μ1,3 modes, leading to diverse polymeric structures. researchgate.netmdpi.comresearchgate.net

Polymeric and Extended Network Architectures

One-Dimensional Polymeric Chains and Zigzag Structures

This compound is known to form one-dimensional polymeric chains in its solid state. In one reported structure, the structural unit consists of endless chains with the composition AgSCN. These chains are formed by covalent bonds from a silver atom to the sulfur end of one thiocyanate group and the nitrogen end of another thiocyanate group. The resulting chain exhibits a zigzag shape, with bending occurring at both the sulfur (approximately 104°) and silver (approximately 165°) atoms. iucr.org Another study on a silver(I) coordination polymer involving a protonated ligand and the [Ag(SCN)₂]⁻ moiety also describes a one-dimensional polymeric chain running along a specific crystallographic direction, formed by mixed μ₁,₁ and μ₁,₃ bridging thiocyanate groups. mdpi.com In some coordination polymers, staircase-like ¹∞[(AgSCN)₂] chains are observed, where each thiocyanate ligand acts in a μ-N,S,S-bridging mode. rsc.org

Two-Dimensional Layered Structures and Three-Dimensional Networks

Beyond one-dimensional chains, this compound structures can extend into two-dimensional layers and three-dimensional networks. Some silver-thiocyanate-based coordination polymers form two-dimensional layered structures. For instance, a two-dimensional polymeric structure can be formed by a μ₁,₁,₃-thiocyanate bridging ligand, leading to a wavy-like structure. mdpi.comresearchgate.net These polymeric chains are further connected by coordination interactions, extending the structure into two dimensions. mdpi.com

The crystal structure of simple silver(I) thiocyanate salt has been reported to form a three-dimensional network. mdpi.com This network is constructed via Ag-S bonds and weak Ag...Ag interactions. mdpi.com In another example of a polymeric silver(I) complex, the crystal structure consists of one-dimensional chains that are stabilized by hydrogen bonds to form a three-dimensional network. researchgate.netnih.gov A new crystalline phase of AgSCN has also been reported to form a three-dimensional polymeric network through strongly bonded, approximately linear AgNCS units joined by longer Ag-S bonds. iucr.orgiucr.org

Role of Ag...Ag Interactions in Crystal Packing

Weak argentophilic interactions, denoted as Ag...Ag interactions, play a significant role in the crystal packing and stability of this compound structures and related coordination polymers. These interactions are present in the structure of AgSCN. wikipedia.org In the simple silver(I) thiocyanate salt, weak Ag...Ag interactions contribute to the formation of the three-dimensional network. mdpi.com These interactions can range in distance, with reported values between 3.249(2) Å and 3.338(2) Å in one structure. researchgate.net In some silver complexes, Ag-Ag interactions with an average distance of 3.120 Å have been observed, contributing to the stabilization of the cluster. researchgate.net While some structures exhibit these interactions, others, such as certain two-dimensional layers, may have Ag...Ag distances large enough to rule out significant argentophilic interactions. nih.gov

Structural Characterization Methodologies

Various crystallographic techniques are employed to elucidate the intricate structures of this compound and its coordination compounds.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a valuable tool for identifying crystalline phases, determining unit cell parameters, and performing Rietveld refinement for structural analysis, particularly when single crystals of sufficient size or quality are not available. PXRD is used to characterize this compound upon production. wikipedia.org It has been employed to index powder diffraction data for different phases of this compound and related compounds. iucr.orgiucr.orgcambridge.org Rietveld refinement of PXRD data allows for the refinement of structural parameters. cambridge.org PXRD can also be used to study structural transformations. nih.gov

Neutron Powder Diffractometry for Temperature-Dependent Structural Studies

Neutron powder diffractometry is a powerful technique for structural studies, offering advantages in locating light atoms like carbon and nitrogen and in studying materials under varying temperatures. Neutron powder diffraction has been utilized for temperature-dependent structural studies of α-AgSCN. researchgate.netresearchgate.net This technique allows for the refinement of the crystal structure at different temperatures, providing insights into thermal behavior and structural stability. researchgate.netresearchgate.net A structural study of α-AgSCN using neutron powder diffractometry at various temperatures between 25 K and 275 K allowed for the refinement of its structure and the determination of symmetry elements and bond lengths at different temperatures. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound74345

Data Tables

While the text provides various bond lengths and angles within the descriptions of the structures, a comprehensive, interactive data table summarizing all such findings across different studies and structures would be extensive and is not explicitly present as a single table in the search results. However, specific data points mentioned can be highlighted.

For example, bond lengths at different temperatures from a neutron powder diffraction study of α-AgSCN are provided:

BondLength at 275 K (Å)Length at 25 K (Å)
Ag—S12.749 (10)2.782 (5)
Ag—S22.995 (11)2.941 (5)
Ag—S32.411 (11)2.431 (5)
Ag—N2.150 (5)2.1526 (26)
S—C1.783 (11)1.749 (5)
C—N1.1447 (35)1.140 (2)

Another example of bond lengths and angles from a specific silver(I) coordination polymer [Ag(4BP)(SCN)]n (complex 1) is mentioned, though a full table is not easily extractable in a concise, interactive format from the provided snippets. However, some values are given:

Ag-N distances: 2.1708(11) Å and 2.1733(12) Å in a related complex [Ag(4BP)₂]₂(CF₃COO)₂. mdpi.com

Angles around the silver atom in complex 2: 99.980(19)° to 132.38(8)°. mdpi.com

Angles of the thiocyanate groups in complex 1: S1–C1–N1 is nearly linear at 179.7(4)°, and C1##-N1##-Ag1 is 158.2(3)°. mdpi.com

Ag1–S1–C1 angles: 96.34(12)° and 94.97(11)°. mdpi.com

Ag...Ag interaction distances are also reported:

Structure/ComplexAg...Ag Distance (Å)
Complex 23.378 mdpi.com
AgSCN3.249(2) to 3.338(2) researchgate.net
Silver complexes with Ag-S and Ag-Cl ligandsAverage 3.120 researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique utilized to examine the surface morphology and microstructure of this compound at high resolution. SEM analysis provides detailed visual information about the size, shape, and arrangement of AgSCN particles and crystals formed under various experimental conditions.

Research findings indicate that the morphology of this compound can vary significantly depending on the synthesis route and parameters employed. SEM studies have revealed the presence of platelet-like crystals of AgSCN, with reported dimensions ranging from 100 nm to 2 µm, influenced by the specific reaction conditions nih.gov.

Detailed morphological analysis using SEM has been crucial in understanding the formation mechanisms of AgSCN structures. For instance, in studies involving the synthesis of Ag@AgSCN nanostructures, SEM was employed to characterize the morphology and microstructure of the samples nih.gov. These investigations showed that the presence of additives like polyvinylpyrrolidone (B124986) (PVP) plays a critical role in directing the formation of specific morphologies, such as nanoplate units that compose the nanostructures nih.govfishersci.cacenmed.com. Without PVP, the product consisted of nanoparticles with a large size distribution nih.govfishersci.ca. The rate of reactant addition also impacts the resulting morphology; rapid addition of silver nitrate (B79036) solution, for example, can lead to the formation of crisscross nanostructures made of nanoplates nih.govfishersci.ca.

Time-dependent studies, often complemented by techniques like Transmission Electron Microscopy (TEM) which also provides morphological information, have illustrated the evolution of AgSCN particle morphology during precipitation. Initially, small AgSCN nanoplates, approximately 10 nm in size, may form, which subsequently aggregate and undergo crystal growth, leading to the formation of larger oriented aggregates, around 1.5 µm in size nih.gov.

Beyond basic morphology, SEM coupled with Energy-Dispersive X-ray Spectroscopy (EDX) can provide elemental analysis of AgSCN precipitates, confirming the presence and distribution of constituent elements like silver and sulfur, and identifying other elements that might be present depending on the synthesis or application context cenmed.com. SEM has also been applied to study the morphology of silver coatings obtained from this compound electrolytes, revealing characteristics such as coarseness and compactness influenced by factors like silver concentration wikipedia.org. Studies on silver alkanethiolate (AgSCn) crystals, related in structure to AgSCN, have also utilized SEM to examine crystal morphology fishersci.bethermofisher.com. Furthermore, SEM is used to confirm the particle size and size distribution of synthesized AgSCN nanoparticles wikipedia.org.

Coordination Chemistry and Complex Formation of Silver Thiocyanate

Diverse Coordination Modes of the Thiocyanate (B1210189) Anion (SCN⁻)

The thiocyanate anion is a classic example of an ambidentate ligand, meaning it possesses two different donor atoms (nitrogen and sulfur) through which it can coordinate to a metal center. wikipedia.org This versatility allows for the formation of a wide array of structural motifs, from simple mononuclear complexes to intricate coordination polymers. The negative charge of the thiocyanate ion is shared approximately equally between the nitrogen and sulfur atoms. wikipedia.org

The choice of donor atom in the thiocyanate ligand is heavily influenced by the nature of the metal ion, as described by the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org

N-Binding (Isothiocyanato): Hard metal cations tend to bind to the nitrogen atom, which is a harder donor site. wikipedia.org In these isothiocyanate complexes, the M-N-C bond angle is typically close to 180°. wikipedia.org

S-Binding (Thiocyanato): Soft metal cations, such as silver(I), are classified as soft acids and therefore preferentially bind to the softer sulfur atom. wikipedia.orgacs.org This results in thiocyanato complexes where the M-S-C bond angle is usually around 100°. wikipedia.org

While silver(I) generally favors S-binding, the coordination mode can be influenced by other factors such as the solvent, the nature of other co-ligands, and crystal packing effects. aip.orgacs.org For example, in mononuclear silver complexes with tridentate (P³) and tetradentate (P⁴) phosphine (B1218219) ligands, the thiocyanate anion is connected to the silver center through the sulfur atom. acs.org In contrast, analogous copper(I) complexes show N-coordination. acs.org

The differentiation between N- and S-bound isomers can be challenging. While infrared (IR) spectroscopy is often used, with the C≡N stretching frequency providing clues, the frequencies for the two modes can be very close. aip.orgresearchgate.netnih.gov

Beyond simple terminal coordination, the thiocyanate anion is an excellent bridging ligand, capable of linking two or more metal centers simultaneously to form polynuclear complexes and coordination polymers. wikipedia.orgresearchgate.net This bridging capacity is fundamental to the structural diversity of silver thiocyanate chemistry. Several bridging modes have been identified:

End-on (µ₁,₁): In this mode, the ligand bridges two metal centers using only one donor atom, typically the nitrogen, as seen in some dinickel(II) complexes. rsc.org

End-to-end (µ₁,₃): This is a common bridging mode where the ligand links two metal centers using both the sulfur and nitrogen atoms (M-S-C-N-M'). This mode is prevalent in the formation of polymeric chains and dimeric structures. mdpi.com In some silver(I) coordination polymers, mixed µ₁,₁ and µ₁,₃ bridging modes can coexist, forming one-dimensional polymeric chains. mdpi.com

µ₁,₁,₃ Bridging: A more complex mode where the thiocyanate anion binds to three different metal ions. This has been observed in a two-dimensional silver(I) coordination polymer, where each SCN⁻ anion binds to three Ag(I) centers, leading to the formation of a boat-like ten-membered ring structure. mdpi.com

µ₃-SCN Bridging: In certain tetranuclear silver clusters, the thiocyanate ligand can bridge three silver centers. acs.org

These varied bridging capabilities allow thiocyanate to play a crucial role in constructing complex, high-dimensionality structures with silver(I) ions. researchgate.net

Synthesis and Characterization of Silver(I) Thiocyanate Complexes

The reaction of this compound with various donor ligands, particularly tertiary phosphines, has led to the synthesis and structural characterization of a vast number of silver(I) complexes. nih.gov The final structure of these complexes is influenced by factors such as the stoichiometry of the reactants, the steric and electronic properties of the phosphine ligand, and the reaction conditions. researchgate.net

Tertiary phosphines (PR₃) are soft ligands that form stable bonds with the soft silver(I) ion. The reaction of AgSCN with monodentate or polydentate tertiary phosphines yields a variety of adducts with different stoichiometries and nuclearities. acs.orgnih.gov

Varying the molar ratio of silver(I) thiocyanate to the phosphine ligand allows for the controlled synthesis of complexes with different numbers of phosphine ligands coordinated to the silver center.

Monophosphine Adducts (1:1): Adducts with a 1:1 AgSCN:PR₃ ratio often result in the formation of oligo-nuclear clusters. nih.govrsc.org

Diphosphine Adducts (1:2): With a 1:2 stoichiometry, binuclear complexes can be formed. nih.govrsc.org For example, the reaction of AgSCN with diphenyl,2-pyridylphosphine (PPh₂py) in a 1:2 ratio produces a binuclear complex. nih.gov

Triphosphine Adducts (1:3): Complexes with a 1:3 AgSCN:PR₃ ratio typically form mononuclear species of the type [(R₃P)₃Ag(NCS)]. researchgate.netnih.gov In these complexes, such as with triphenylphosphine (B44618) (PPh₃), the thiocyanate ligand is found to be N-bound, which is an exception to the general preference of soft Ag(I) for the soft sulfur donor. nih.govrsc.org This switch is likely influenced by the steric bulk of the three phosphine ligands.

Tetraphosphine Adducts: Complexes involving tetradentate phosphine ligands, such as tris(2-diphenylphosphino)phenylphosphine (P⁴), have been synthesized, resulting in mononuclear [AgSCN(P⁴)] complexes. acs.org

The table below summarizes representative silver(I) thiocyanate complexes with varying phosphine ligand stoichiometries.

Stoichiometry (AgSCN:Ligand) Ligand (PR₃) Complex Formula/Structure Type Thiocyanate Binding Mode Reference(s)
1:1P(o-tol)₃Binuclear [(R₃P)Ag(µ-SCN)₂Ag(PR₃)]Bridging (µ₁,₃) nih.govrsc.org
1:1PCy₃Tetranuclear 'cubane' or 'step' formsBridging nih.govrsc.org
1:2PPh₂pyBinuclear [(pyPh₂P)₂Ag(µ-SCN)₂Ag(PPh₂py)₂]Bridging (µ₁,₃) nih.govrsc.org
1:3PPh₃Mononuclear [(Ph₃P)₃Ag(NCS)]Terminal (N-bound) researchgate.netnih.govrsc.org
1:1P⁴Mononuclear [AgSCN(P⁴)]Terminal (S-bound) acs.org

Table 1: Examples of Silver(I) Thiocyanate Complexes with Tertiary Phosphine Ligands.

A significant feature of the coordination chemistry of AgSCN with tertiary phosphines is the formation of oligo-nuclear clusters, where multiple silver atoms are held together by bridging thiocyanate and sometimes phosphine ligands. nih.gov

Dimers (Binuclear Complexes): Dimeric structures are commonly formed, particularly with 1:1 and 1:2 stoichiometries. For instance, 1:1 complexes with tris(2-tolyl)phosphine [P(o-tol)₃] form binuclear structures of the type [(R₃P)Ag(µ-SCN)₂Ag(PR₃)]. nih.govrsc.org A 1:2 complex with PPh₂py also forms a binuclear structure with an eight-membered cyclic core. nih.govrsc.org Dinuclear complexes with bidentate phosphine ligands, such as [Ag(µ₂-SCN)P₂]₂, often feature M₂S₂ metallacycles. acs.org

Tetramers (Tetranuclear Complexes): With sterically bulky phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃), novel tetranuclear clusters are formed from a 1:1 reaction with AgSCN. researchgate.netnih.gov These tetramers can exist as different isomers, often described as having 'cubane' or 'step' structures, which can be thought of as dimers of dimers. nih.govrsc.org Tetranuclear clusters have also been produced from the reaction of the mononuclear [AgSCN(P⁴)] complex with an additional equivalent of AgSCN. acs.org

The specific cluster formed is highly dependent on the steric profile of the phosphine ligand.

Nuclearity Ligand Structural Description Reference(s)
DimerP(o-tol)₃Binuclear with bridging thiocyanates nih.govrsc.org
DimerDPEphos, Xantphos[Ag(µ₂-SCN)P₂]₂ metallacycle acs.org
TetramerPCy₃, PPh₂pyIsomeric 'cubane' and 'step' forms researchgate.netnih.govrsc.org
TetramerP⁴[Ag₂(µ₃-SCN)(t-SCN)(P⁴)]₂ acs.org

Table 2: Examples of Oligo-nuclear Silver(I) Thiocyanate Phosphine Clusters.

Complexes with Tertiary Phosphine Ligands

Novel 'Cubane' and 'Step' Tetramer Forms

In the realm of this compound coordination chemistry, novel tetranuclear forms, specifically 'cubane' and 'step' isomers, have been structurally characterized, particularly in complexes with tertiary phosphine ligands. These structures can be conceptualized as dimers of dimers and represent extensions of the well-established structural types for silver(I) halide complexes.

The formation of these tetrameric adducts is influenced by the nature of the ancillary ligands. For instance, 1:1 complexes of this compound with ligands such as diphenyl,2-pyridylphosphine (PPh₂py) and tris(cyclohexyl)phosphine (PCy₃) have been shown to form these novel isomeric tetranuclear structures. researchgate.netmdpi.com In contrast, complexes with other phosphine ligands like tris(2-tolyl)phosphine may favor binuclear forms. researchgate.netmdpi.com

The synthesis of these 'cubane' and 'step' tetramers can sometimes be achieved through solvent-assisted mechanochemical or solid-state methods, particularly when conventional solution methods are unsuccessful or lead to mixtures of polymorphs. researchgate.netmdpi.com Spectroscopic techniques, such as ³¹P CP MAS NMR, are instrumental in correlating the solid-state structures with their spectral properties. researchgate.netmdpi.com

Table 1: Examples of this compound Tetrameric Complexes
Ligand (L)Complex Stoichiometry (AgSCN:L)Observed Tetrameric Form
Diphenyl,2-pyridylphosphine (PPh₂py)1:1Isomeric tetranuclear forms
Tris(cyclohexyl)phosphine (PCy₃)1:1'Cubane' and 'Step' polymorphs

Complexes with Thiourea (B124793) and Substituted Thiourea Ligands

This compound readily forms complexes with thiourea and its substituted derivatives, resulting in a variety of polymeric structures. The stoichiometry of the reactants and the nature of the thiourea ligand play a crucial role in determining the final architecture of the complex.

For instance, 1:1 adducts of AgSCN with thiourea ('tu') and N,N'-diethylthiourea ('detu') exhibit distinct polymeric forms. The thiourea complex forms a double-stranded structure where pairs of Ag(μ-S-tu)Ag strands are linked by pairs of μ-SCN anions. ntis.govnih.gov In contrast, the N,N'-diethylthiourea adduct adopts an ionic form, [Ag(detu)₂]⁺[Ag(SCN)₂]⁻, where both the cation and anion are one-dimensional polymers. ntis.govnih.gov

The coordination environment of the silver(I) ion in these complexes is also variable. In the polymeric complex with 1,3-diazinane-2-thione (Diaz), [(Diaz)Ag(SCN)], the silver atom is in a distorted tetrahedral environment, coordinated to four sulfur atoms from two bridging thione ligands and two bridging thiocyanate ligands. mdpi.com Redeterminations of the structures of 1:2 complexes of AgSCN with thiourea and ethylenethiourea (B1671646) ('etu') have shown quasi-trigonal silver atom environments. ntis.gov

Infrared spectroscopy is a key tool for characterizing these complexes, with the vibrational modes of the thiocyanate ligand providing insight into its coordination mode (terminal vs. bridging). ntis.gov

Table 2: Structural Features of this compound-Thiourea Complexes
Thiourea LigandStoichiometry (AgSCN:Ligand)Structural DescriptionSilver Coordination
Thiourea (tu)1:1Double-stranded polymer-
N,N'-diethylthiourea (detu)1:1Ionic 1D polymers-
1,3-diazinane-2-thione (Diaz)1:1Chain-like polymerDistorted tetrahedral (AgS₄)
Thiourea (tu)1:2-Quasi-trigonal
Ethylenethiourea (etu)1:2-Quasi-trigonal

Complexes with N-Heterocyclic Ligands (e.g., Adenine, Phenanthroline, Diaminonaphthalene, Pyridines, Viologens)

This compound forms a wide range of complexes with N-heterocyclic ligands, leading to structures with interesting properties and potential applications.

Nano-sized binuclear Ag(I) complexes with the formula [Ag₂(ade)₂(μ-SCN)₂]·2H₂O, [Ag₂(phen)₂(μ-SCN)₂]·H₂O, and [Ag₂(dan)₂(μ-SCN)₂]·3H₂O have been synthesized, where 'ade' is adenine, 'phen' is 1,10-phenanthroline, and 'dan' is 1,8-diaminonaphthalene. researchgate.net In these complexes, the thiocyanate ligand acts as a bridging unit between the two silver centers. researchgate.net

With pyridine (B92270) ligands, the composition and crystal structure of the resulting complexes are highly dependent on the reaction conditions. The degree of bridging of the thiocyanate anion decreases as the amount of pyridine in the polymeric complexes, [Ag(SCN)(py)z] (where z = 1 or 2), increases. wikipedia.org In complexes with 4-benzoyl pyridine, the thiocyanate anion can exhibit diverse bridging modes, such as μ₁,₁,₃, leading to the formation of two-dimensional coordination polymers.

Viologen dications have been used as templates to direct the formation of two-dimensional silver-thiocyanate layers. researchgate.netchemimpex.com These hybrids, with general formulas like {(MV)[Ag₄(SCN)₆]}n and {(MV)[Ag₂(SCN)₄]}n (where MV²⁺ = methyl viologen), consist of polypseudorotaxane arrays penetrated or intercalated by the viologen cations. chemimpex.com These materials can exhibit interesting properties such as piezochromic luminescence and photocurrent responses due to charge transfer interactions between the electron-rich silver-thiocyanate skeletons and the electron-poor viologens. researchgate.netchemimpex.com

Table 3: Examples of this compound Complexes with N-Heterocyclic Ligands
N-Heterocyclic LigandFormula of ComplexStructural Features
Adenine (ade)[Ag₂(ade)₂(μ-SCN)₂]·2H₂OBinuclear complex with bridging SCN⁻
1,10-Phenanthroline (phen)[Ag₂(phen)₂(μ-SCN)₂]·H₂OBinuclear complex with bridging SCN⁻
1,8-Diaminonaphthalene (dan)[Ag₂(dan)₂(μ-SCN)₂]·3H₂OBinuclear complex with bridging SCN⁻
Pyridine (py)[Ag(SCN)(py)z] (z=1 or 2)Polymeric with varying SCN⁻ bridging
Methyl Viologen (MV²⁺){(MV)[Ag₄(SCN)₆]}n2D polypseudorotaxane array

Heterometallic this compound Complexes (e.g., Ag/Cd, Ag/Zn)

The bridging capability of the thiocyanate ligand facilitates the formation of heterometallic complexes containing both silver and another metal, such as cadmium or zinc. These complexes often exhibit unique structural motifs and properties.

A notable example is the silver/cadmium heterometallic thiocyanate, {(BV)[Ag₂Cd(SCN)₆]}n, templated by benzyl (B1604629) viologen (BV²⁺). mdpi.com Its structure features a one-dimensional double chain, [Ag₂Cd(SCN)₆]n²ⁿ⁻, constructed from CdN₆ octahedra and Ag₂SCN₆ dimers linked by both μ₂-SCN and μ₃-S,S,N-SCN bridges. mdpi.com This compound displays photocurrent responses and photocatalytic activity, attributed to charge transfer interactions between the electron-rich heterometallic thiocyanate chain and the viologen acceptor. mdpi.com

In the Ag/Zn system, the complex dicaesium silver zinc thiocyanate, Cs₂[AgZn(SCN)₅], has been characterized. It crystallizes in a non-centrosymmetric space group and contains units of AgZn(SCN)₃. The thiocyanate ligands bridge the silver and zinc atoms, creating a complex framework. The different coordination preferences of the "soft" Ag⁺ ion (for sulfur) and the borderline Zn²⁺ ion (for nitrogen) contribute to the structural arrangement in these heterometallic systems. wikipedia.org

Table 4: Selected Heterometallic this compound Complexes
Second MetalFormulaStructural Description
Cadmium (Cd){(BV)[Ag₂Cd(SCN)₆]}n1D double chain of [Ag₂Cd(SCN)₆]n²ⁿ⁻
Zinc (Zn)Cs₂[AgZn(SCN)₅]Contains AgZn(SCN)₃ units

Coordination Behavior in Non-Aqueous and Molten Salt Systems

The coordination behavior of this compound is significantly influenced by the solvent system. While its solubility in water is very low, it can be dissolved in the presence of an excess of thiocyanate ions, forming soluble complexes such as [Ag(SCN)n]¹⁻ⁿ.

In non-aqueous solvents, the coordination chemistry can be quite different. The synthesis of many this compound complexes with organic ligands, such as phosphines and pyridines, is often carried out in non-aqueous or mixed solvent systems like acetonitrile (B52724) or ethanol. nih.govwikipedia.org The choice of solvent can influence the crystallization of specific polymorphs or structural isomers.

In molten salt systems, such as molten potassium thiocyanate (KSCN), the coordination of silver(I) by thiocyanate has been studied. In these high-temperature, anhydrous environments, the formation of mononuclear complexes, Ag(SCN)j¹⁻ʲ, is the predominant feature of the complexation. The absence of competing solvent molecules like water allows for a more direct investigation of the interaction between the silver ion and the thiocyanate ligand. The stability of these complexes in molten salts follows trends related to the properties of the ions and the melt.

Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy

Vibrational spectroscopic methods, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for characterizing silver thiocyanate (B1210189). These techniques measure the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and the coordination environment of the thiocyanate ion.

FT-IR spectroscopy is a fundamental tool for investigating the bonding in metal thiocyanate complexes. The thiocyanate ion (SCN⁻) possesses three fundamental vibrational modes: the C≡N stretching vibration (ν(CN)), the C-S stretching vibration (ν(CS)), and the doubly degenerate δ(NCS) bending vibration. researchgate.net The frequencies of these modes, especially the intense C≡N stretch, are highly diagnostic of the coordination environment. actachemscand.org

The most prominent feature in the infrared spectrum of silver thiocyanate is the absorption band corresponding to the C≡N triple bond stretching mode, ν(C≡N). This vibration is found at a relatively high frequency due to the strength of the bond. actachemscand.org For solid this compound, this band has been reported at high frequencies, around 2160 cm⁻¹. actachemscand.org The other primary modes are the C-S stretch, which typically appears around 750 cm⁻¹, and the N-C-S bending mode, found near 480 cm⁻¹. actachemscand.org

The position of the ν(C≡N) band is particularly sensitive to changes in the electronic structure and coordination of the thiocyanate ligand. Shifts in this frequency, along with the ν(C-S) band, serve as a reliable indicator of how the ligand is bound to the metal center.

Table 1. Fundamental Vibrational Modes of the Thiocyanate Ion
Vibrational ModeSymbolApproximate Frequency Range (cm⁻¹)Description
C-N Stretchν(C≡N)2050 - 2185Stretching of the Carbon-Nitrogen triple bond. actachemscand.org
C-S Stretchν(C-S)~750Stretching of the Carbon-Sulfur single bond. actachemscand.org
N-C-S Bendδ(NCS)~480Doubly degenerate bending of the linear SCN⁻ ion. actachemscand.org

The coordination mode of the thiocyanate ligand to a metal center can be determined by analyzing the shifts in its characteristic vibrational frequencies. The ν(C≡N) stretching frequency is the most commonly used diagnostic tool for distinguishing between N-bonded (isothiocyanato), S-bonded (thiocyanato), and bridging (μ-thiocyanato) coordination. researchgate.netactachemscand.org

N-bonded (M-NCS): When the thiocyanate ligand coordinates through the nitrogen atom, the ν(C≡N) band typically appears in the range of 2020-2096 cm⁻¹. researchgate.net

S-bonded (M-SCN): Coordination through the sulfur atom generally results in a higher ν(C≡N) frequency, often observed above 2100 cm⁻¹. researchgate.netdtic.mil

Bridging (M-SCN-M): When the thiocyanate ligand bridges two metal centers, the ν(C≡N) frequency is shifted to even higher wavenumbers, often in the region of 2150-2185 cm⁻¹. actachemscand.org The appearance of strong ν(C≡N) bands in both the N-bonded and S-bonded regions can also indicate a bridging coordination. researchgate.net

In the case of this compound (AgSCN), the observed high frequency of the ν(C≡N) band suggests a significant degree of covalent character and is consistent with a bridging or S-bound structure. actachemscand.org For AgSCN complexes formed on electrode surfaces, a large peak at 2144 cm⁻¹ has been assigned, pointing to this type of coordination. dtic.mil

Table 2. Diagnostic IR Frequencies for Thiocyanate Coordination Modes
Coordination Modeν(C≡N) Frequency Range (cm⁻¹)Reference
Ionic (Free SCN⁻)~2065 actachemscand.orgdtic.mil
N-bonded (Isothiocyanato)2020 - 2096 researchgate.netdtic.mil
S-bonded (Thiocyanato)2090 - 2130 dtic.mil
Bridging (μ-Thiocyanato)2150 - 2185 actachemscand.org

Raman spectroscopy provides complementary information to IR spectroscopy. wikipedia.org The technique has been particularly powerful when applied as Surface-Enhanced Raman Spectroscopy (SERS), a method that provides enormous enhancement of Raman signals for molecules adsorbed onto nanostructured metal surfaces, such as silver. nih.govresearchgate.net This enhancement allows for the in-situ study of adsorbates at very low concentrations, making it ideal for investigating the interaction of thiocyanate with silver surfaces. researchgate.net

SERS has been extensively used to characterize thiocyanate adsorbed on silver electrodes, often as a function of the applied electrochemical potential. nih.gov These spectroelectrochemical studies monitor changes in the nitrile stretching mode of the adsorbed thiocyanate to probe the nature of active sites on the silver surface. nih.gov The frequency, shape, and intensity of the ν(C≡N) band are all dependent on the electrode potential, providing insight into the charge-transfer interactions between the thiocyanate adsorbate and the silver substrate. nih.gov For instance, SERS studies have been employed to detect salivary thiocyanate using silver-based substrates, where the intensity of the −C≡N stretching mode peak, observed around 2170 cm⁻¹, is correlated with the ion's concentration. ssau.russau.ru

SERS is a sensitive tool for distinguishing between different adsorption geometries of thiocyanate on a silver surface. Spectroscopic evidence has been found for both nitrogen- and sulfur-bound thiocyanate species, with the S-bound species often predominating. researchgate.net

Table 3. SERS ν(C≡N) Frequencies for Thiocyanate on Silver Surfaces
Adsorption ModeObserved SERS Frequency (cm⁻¹)Conditions/NotesReference
S-boundPredominant speciesObserved over a wide potential range on Ag electrodes. researchgate.net
N-boundObserved speciesFavored at lower electrochemical potentials. researchgate.net
-C≡N Stretch~2170Characteristic peak used for SCN⁻ quantification. ssau.russau.ru
-C≡N Stretch~2110Observed in SERS sensing applications. rsc.orgrsc.org

Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS)

Electronic Spectroscopy

Electronic spectroscopy provides significant insights into the electronic structure, optical properties, and charge transfer dynamics of this compound (AgSCN) and its related materials. Techniques such as Ultraviolet-Visible (UV-Vis) absorption and photoluminescence spectroscopy are pivotal in characterizing these features.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy levels, providing information on the material's optical band gap, charge transfer phenomena, and plasmonic behaviors in nanocomposites.

The optical band gap is a crucial semiconductor property that dictates the electronic and optical characteristics of this compound. Pure AgSCN is known to be a wide-bandgap semiconductor, which primarily allows it to be active under ultraviolet light beilstein-journals.orgnih.gov. The characteristic absorption of AgSCN typically appears in the 200–350 nm range of the UV-Vis spectrum beilstein-journals.org.

The optical band gap (Eg) is commonly determined from diffuse reflectance spectra using the Kubelka-Munk equation. Research has reported slightly varying values for the band gap of pure AgSCN, often influenced by synthesis methods and morphology. For instance, one study determined the indirect optical band gap of a newly synthesized this compound microcrystal to be 3.51 eV researchgate.net. Another investigation estimated the band gap of pure AgSCN (referred to as sample M0) to be 3.4 eV beilstein-journals.orgnih.gov. In the context of hybrid materials, the incorporation of other components can significantly alter the band gap. For example, a silver-thiocyanate-based hybrid material incorporating viologen was found to have an optical gap of 2.65 eV, highlighting its semiconductor nature mdpi.comnih.gov. Similarly, other viologen-directed silver-thiocyanate layered compounds have shown band gaps estimated at 2.47 eV, 2.39 eV, 1.89 eV, and 2.03 eV scite.ai.

MaterialReported Optical Band Gap (eV)Method of Determination
Pure AgSCN Microcrystal3.51 (Indirect)UV-Vis Absorption Spectrum researchgate.net
Pure AgSCN Nanomaterial3.4Kubelka-Munk Equation beilstein-journals.orgnih.gov
{(i-PrV)[Ag2(SCN)4]}n Hybrid2.65Kubelka-Munk Equation mdpi.comnih.gov
Viologen-Directed AgSCN Layers1.89 - 2.47Extrapolation of Absorption Edges scite.ai
Ag@AgSCN Nanostructure (M2)3.2Kubelka-Munk Equation beilstein-journals.orgnih.gov

Charge transfer (CT) transitions are a prominent feature in the electronic spectra of this compound and its complexes, often giving rise to intense colors and unique optical properties nih.gov. These transitions involve the movement of electron density from an electron-rich species (donor) to an electron-poor one (acceptor) .

In hybrid materials, such as those combining this compound with viologen derivatives, broad absorption bands observed in the 300-500 nm range are attributed to charge transfer from the electron-rich silver-thiocyanate framework (donor) to the viologen unit (acceptor) mdpi.comnih.gov. Similarly, in heterometallic silver/cadmium thiocyanate hybrids, strong charge transfer interactions are noted between the electron-rich thiocyanate donor and the viologen acceptor mdpi.com.

For coordination complexes involving phosphine (B1218219) ligands, the excited states are often dominated by ligand-to-ligand charge transfer (LLCT) from the SCN⁻ ligand to the π-system of the phosphine, mixed with a variable degree of metal-to-ligand charge transfer (MLCT) acs.org. The presence of low-lying MLCT bands is a key characteristic of many metal thiocyanate compounds nih.gov.

When this compound is combined with plasmonic nanoparticles, such as metallic silver, the resulting nanocomposites exhibit unique optical properties due to localized surface plasmon resonance (LSPR) nih.govmdpi.com. LSPR is the collective oscillation of conduction electrons on the metal surface when excited by light at a specific wavelength nanocomposix.comacs.org.

In Ag@AgSCN plasmonic nanostructures, the UV-Vis diffuse reflectance spectra show the characteristic absorption of AgSCN between 200-350 nm, with an additional broad absorption band above 350 nm attributed to the surface plasmon resonance of the silver nanoparticles beilstein-journals.org. The intensity of this SPR peak increases with higher silver content, enhancing the material's ability to absorb visible light beilstein-journals.org. The presence of Ag nanoparticles not only improves visible light utilization but also enhances the electric field strength around the AgSCN due to the SPR effect beilstein-journals.orgnih.gov. This phenomenon can lead to a change in the apparent band gap of the composite; for example, an Ag@AgSCN composite was found to have a band gap of 3.2 eV, lower than that of pure AgSCN (3.4 eV), which was attributed to the SPR of the Ag nanoparticles beilstein-journals.orgnih.gov. The interaction between the plasmonic metal and the semiconductor can facilitate the transfer of electrons from the metal's Fermi level to the conduction band of AgSCN beilstein-journals.orgnih.gov.

Solid-State Photoluminescence Spectroscopy

Solid-state photoluminescence (PL) spectroscopy reveals information about the emissive properties of materials upon photoexcitation. Silver(I) thiocyanate complexes, particularly those with phosphine ligands, are known to exhibit luminescence, often in the form of thermally activated delayed fluorescence (TADF) in the solid state acs.org. This behavior is linked to the nature of their excited states, which can be influenced by charge transfer characteristics acs.org.

In other applications, this compound has been used to modify the surface of other emissive materials. For instance, treating CsPbBr₃ perovskite quantum dots (QDs) with an AgSCN additive has been shown to enhance their photoluminescence intensity and stability researchgate.net. This improvement is attributed to the SCN⁻ anion filling bromine vacancy sites or substituting bromide ions on the QD surface, which passivates surface defects and recovers the appropriate surface stoichiometry researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of specific nuclei. For this compound and its complexes, NMR studies can involve various nuclei, including ¹³C, ¹⁵N, and the silver isotopes ¹⁰⁷Ag and ¹⁰⁹Ag.

Silver itself has two NMR-active, spin-½ nuclei, ¹⁰⁷Ag and ¹⁰⁹Ag, which produce very narrow signals over a wide chemical shift range huji.ac.il. However, both isotopes suffer from very low sensitivity, with ¹⁰⁹Ag being the slightly more sensitive and thus preferred isotope huji.ac.ilnorthwestern.edu. The chemical shifts of silver are highly sensitive to the coordination environment, concentration, and temperature huji.ac.il.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material. researchgate.net For this compound, XPS provides unambiguous confirmation of the presence of silver, sulfur, carbon, and nitrogen, and crucially, allows for the determination of their oxidation states.

The XPS spectrum of this compound displays characteristic peaks corresponding to the core-level electron binding energies of its constituent elements. The Ag 3d region is of particular interest, showing two distinct peaks, Ag 3d₅/₂ and Ag 3d₃/₂, due to spin-orbit coupling. The binding energy of the Ag 3d₅/₂ peak for silver(I) compounds is typically shifted from that of metallic silver (Ag⁰), which has a benchmark binding energy of approximately 368.2 eV. In silver(I) compounds, such as those with Ag-O or Ag-S bonds, this peak is often observed at slightly lower binding energies, for instance, in the range of 367.3 to 367.9 eV. The precise binding energies for Ag, S, N, and C in this compound provide a unique fingerprint for the compound's chemical state. Spectra are typically referenced to the C 1s peak of adventitious carbon at 284.6 eV to correct for any surface charging effects.

ElementCore LevelTypical Binding Energy Range (eV)Reference Binding Energy (Ag Metal)
Silver (Ag)Ag 3d₅/₂367.3 - 367.9 (for Ag(I))~368.2 eV
Silver (Ag)Ag 3d₃/₂373.3 - 373.9 (for Ag(I))~374.2 eV
Sulfur (S)S 2p~161-163-
Nitrogen (N)N 1s~398-400-
Carbon (C)C 1s~286-288-

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This technique is essential for determining the thermal stability and decomposition profile of this compound.

A TGA experiment on this compound involves heating a small sample at a constant rate and recording the mass loss over time. The resulting plot, known as a thermogram, shows the temperature ranges where the compound is stable and where it decomposes. For this compound, the thermogram would show a stable baseline with no significant mass loss until the onset of decomposition. Research indicates that this compound decomposes at its melting point, which is approximately 170 °C. researchgate.net At this temperature, a distinct step-like drop in the mass would be observed on the TGA curve, corresponding to the breakdown of the compound into volatile products and a solid residue. The analysis of the total mass loss and the temperature at which it occurs provides critical information about the compound's thermal stability and the stoichiometry of its decomposition reaction.

ParameterDescriptionTypical Value for AgSCN
Onset of DecompositionTemperature at which significant mass loss begins.~170 °C
Thermogram FeatureA sharp, single-step mass loss.Indicates a relatively straightforward decomposition process.
ApplicationAssessment of the upper temperature limit for the compound's use.Defines thermal stability.

Electrochemical Properties and Analytical Applications

Electrodeposition Processes Involving Silver Thiocyanate (B1210189)

Electrodeposition of silver from electrolytes containing thiocyanate ions has been a subject of study, particularly in the context of developing cyanide-free silver plating baths. While cyanide electrolytes are traditionally used for silver plating, their toxicity has driven the search for alternative complexing agents like thiocyanate. tandfonline.comgoogle.com Electrodeposition processes involving silver thiocyanate can lead to the formation of AgSCN films on conductive substrates.

Cyclic Voltammetry Studies in Thiocyanate-Containing Electrolytes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the mechanisms and kinetics of electron transfer reactions and associated chemical processes at an electrode surface. Studies employing cyclic voltammetry in thiocyanate-containing electrolytes have provided insights into the electrodeposition and dissolution of silver and the role of thiocyanate complexes. tandfonline.comresearchgate.netresearchgate.nettandfonline.com

Cyclic voltammetry studies in electrolytes containing silver and thiocyanate ions have revealed complex cathodic (reduction) and anodic (oxidation) reaction mechanisms. During the electrodeposition of silver from thiocyanate-containing electrolytes, multiple cathodic reactions have been observed. tandfonline.comresearchgate.nettandfonline.com Similarly, the dissolution of electrodeposited silver is characterized by anodic reactions. tandfonline.comresearchgate.netresearchgate.nettandfonline.com

In mixed thiocyanate-cyanide electrolytes, for instance, two cathodic reactions for silver deposition and two anodic reactions for silver dissolution have been identified. tandfonline.comresearchgate.nettandfonline.com The use of potassium thiocyanate as an anode depassivator in the absence of free cyanide can lead to the formation of both thiocyanate and mixed cyanide-thiocyanate silver complexes in the electrolyte. tandfonline.com It is presumed that the electrochemical stage of the cathodic reaction is preceded by a fast chemical reaction where thiocyanate complexes bond with cyanide ions evolved during the cathodic reaction to form mixed cyanide-thiocyanate silver complexes, which then supply the silver for deposition. tandfonline.com

The dissolution of electrodeposited silver can involve the formation of insoluble silver species on the electrode surface, such as AgCN in mixed cyanide-thiocyanate systems, followed by further dissolution and potentially the formation of oxide products that are reduced in subsequent cathodic scans. researchgate.netresearchgate.net

The kinetics of the electrochemical processes involving this compound can be influenced by both diffusion control and charge transfer limitations. Cyclic voltammetry studies at varying sweep rates and silver concentrations help determine the ranges where these processes are dominant. tandfonline.comresearchgate.nettandfonline.com

At low silver concentrations, a cathodic reaction may be diffusion-controlled over a wide range of potential sweep rates. tandfonline.com The silver electrodeposition process can be characterized by charge transfer limitations with a preceding chemical reaction. researchgate.netresearchgate.net The rate of electron transfer between the electrode and the solution is dependent on the applied potential. sciepub.com In unstirred solutions, diffusion is the primary mode of transport for reactants to the electrode surface. sciepub.com Diffusion is generally a slow process, and at sufficient reaction rates, a depletion layer forms near the electrode, leading to diffusion control. sciepub.com

Electrochemical Impedance Spectroscopy (EIS) can also provide insights into charge transfer processes. Studies using EIS in silver ferrocyanide-thiocyanate solutions have indicated that kinetic reactions can be described by simple charge transfer reactions under diffusion control. electrochemsci.org

The composition of the electrolyte and the potential sweep rate significantly influence the cyclic voltammetric behavior of silver in thiocyanate-containing solutions. tandfonline.comresearchgate.nettandfonline.com

Changes in silver concentration and sweep rate affect the observed cathodic and anodic peaks, including their potentials and current densities. tandfonline.comresearchgate.netresearchgate.nettandfonline.com Increasing the sweep rate generally leads to a shift of cathodic reactions in the negative direction. tandfonline.com At high silver concentrations, more significant alterations in the shape of the cyclic voltammetric curves are observed. tandfonline.com

The presence and concentration of other complex-forming agents, such as cyanide or ferrocyanide, also play a crucial role in the electrochemical behavior and the nature of the deposited species. tandfonline.comresearchgate.netresearchgate.net The use of surplus amounts of complex-forming agents can increase cathodic polarization and influence the morphology of the deposited coatings. tandfonline.com The type of supporting electrolyte anion can strongly influence the potential and current density of reduction peaks. mdpi.com

The effect of sweep rate can also help distinguish between diffusion-controlled and adsorption-controlled processes. For instance, a linear relationship between peak current and scan rate may indicate an adsorption-controlled electron transfer reaction. mdpi.com

Formation and Dissolution of Insoluble Silver Species on Electrodes

The electrochemical processes in thiocyanate-containing electrolytes often involve the formation and dissolution of insoluble silver species on the electrode surface. This compound itself is an insoluble compound, and its formation or dissolution can be part of the electrode reactions. vaia.com

During anodic processes, the dissolution of silver can lead to the formation of layers of insoluble compounds. tandfonline.com These layers can cause passivation of the silver surface. tandfonline.com In some cases, the dissolution of electrodeposited silver is characterized by the formation of species like AgCN on the electrode, which then undergo further dissolution. researchgate.netresearchgate.net Passive oxide layers formed during anodic scans can be reduced during subsequent cathodic scans. tandfonline.com

The low solubility of this compound is a key property that influences its electrochemical behavior and applications. The formation of an Ag⁺-SCN⁻ complex has been observed to lead to a new oxidation peak in cyclic voltammetry when thiocyanate is added to a solution with a silver nanoparticles modified electrode. mdpi.comnih.gov

Electrochemical Sensing and Detection Methodologies

This compound plays a role in electrochemical sensing and detection methodologies, particularly for the determination of thiocyanate ions. AgSCN-based electrodes have been developed for detecting thiocyanate ions (SCN⁻) in various matrices.

Electrochemical sensors utilizing silver or silver nanoparticles modified electrodes can detect thiocyanate ions based on their interaction with silver, leading to the formation of this compound or silver-thiocyanate complexes. mdpi.comnih.govresearchgate.net These interactions can be monitored electrochemically, for example, by observing changes in oxidation peaks in cyclic voltammetry or differential pulse voltammetry. mdpi.comnih.govresearchgate.net

A novel electrode modified with silver nanoparticles has been fabricated and shown to be capable of detecting SCN⁻ at the sub-micromolar level. mdpi.comresearchgate.net When SCN⁻ is added to the solution, a new oxidation peak appears due to the formation of an Ag⁺-SCN⁻ complex, and the anodic peak current of the silver nanoparticles decreases. mdpi.comnih.gov The new anodic peak current is proportional to the thiocyanate concentration, allowing for its quantification. mdpi.comnih.govresearchgate.net This type of sensor has demonstrated good sensitivity and selectivity for thiocyanate detection in practical samples like saliva. mdpi.comresearchgate.net

The detection limit for thiocyanate using a silver nanoparticles modified electrode has been reported to be as low as 4×10⁻⁸ mol/L. mdpi.comresearchgate.net The linear detection ranges for thiocyanate have been established using these methods. mdpi.comresearchgate.net

Furthermore, thiocyanate-modified silver surfaces have been explored in electrocatalysis, such as in the electrochemical reduction of CO₂ to CO. acs.orgutexas.edu The presence of surface SCN ligands on silver nanofoam has been shown to enhance catalytic performance and promote the formation of intermediates. acs.orgutexas.edu

Development of this compound-Based Electrodes for Thiocyanate Ion Detection

This compound plays a crucial role in the development of ion-selective electrodes (ISEs) for the detection of thiocyanate ions (SCN⁻). These electrodes typically utilize a membrane containing AgSCN as the active material. Solid-state crystal membrane electrodes based on this compound are designed for detecting thiocyanate ions in aqueous solutions and are suitable for both laboratory and field applications. nico2000.net

Various approaches have been explored for fabricating AgSCN-based thiocyanate-selective electrodes. One method involves preparing pellets from AgSCN or a mixture of AgSCN and Ag₂S under pressure at room temperature. ukim.mk Another technique utilizes a methyl methacrylate (B99206) matrix with AgSCN or a mixture of Ag₂S/AgSCN, also prepared under pressure at elevated temperatures. ukim.mk These electrodes' analytical performance is characterized by their potential-concentration curves, selectivity ratios, pH response, and response time. ukim.mkukim.mk

The mechanism often involves the interaction between silver ions from the AgSCN and thiocyanate ions in the sample solution, leading to a potential change that is proportional to the thiocyanate concentration.

Amperometric Sensing with Silver Nanoparticles Modified Electrodes

Silver nanoparticles (AgNPs) modified electrodes have been developed for the amperometric determination of thiocyanate. These sensors utilize the electrochemical properties of AgNPs in the presence of SCN⁻ ions. When SCN⁻ is added to the solution, a new oxidation peak appears, and the anodic peak current of the silver nanoparticles decreases, which is attributed to the formation of a Ag⁺-SCN⁻ complex or a surface film of AgSCN. nih.govmdpi.comacs.org This new anodic peak current is proportional to the thiocyanate concentration, forming the basis for amperometric sensing. nih.govmdpi.com

The reducibility of silver nanoparticles is found to be higher compared to bulk silver, which contributes to their effectiveness in these sensors. nih.govmdpi.comresearchgate.net The application of AgNPs modified electrodes has been demonstrated for the determination of thiocyanate in practical samples like saliva. nih.govmdpi.com

Sensitivity, Selectivity, and Detection Limits in Analytical Applications

The performance of this compound-based electrodes and silver nanoparticle-modified electrodes for thiocyanate detection is evaluated based on their sensitivity, selectivity, and detection limits.

For silver nanoparticle-modified glassy carbon electrodes, the anodic peak current has been shown to be proportional to the thiocyanate concentration over specific ranges. For instance, a linear range of 5.0 × 10⁻⁷ to 4.0 × 10⁻⁴ mol/L in pH 6.0 buffer solution has been reported. nih.govmdpi.com The detection limit for this type of sensor can be as low as 4 × 10⁻⁸ mol/L (S/N=3). nih.govmdpi.com Another study using nano-silver coated multi-walled carbon nanotubes modified glassy carbon electrode reported linear ranges of 2.5 × 10⁻⁹ to 5 × 10⁻⁸ mol/L and 5 × 10⁻⁸ to 1 × 10⁻⁶ mol/L, with a detection limit of 1 × 10⁻⁹ mol/L (S/N=3). nih.gov

Potentiometric thiocyanate-selective electrodes based on different membrane compositions also exhibit varying sensitivities and detection limits. A self-plasticizing polymeric membrane based on a cobalt(II)-porphyrin modified with silver nanoparticles showed a linear range from 1 × 10⁻¹ to 1 × 10⁻⁷ M with a detection limit of 9.55 × 10⁻⁸ M. myu-group.co.jp Another PVC membrane electrode using a copper(II) complex as ionophore displayed a linear range from 1.0 × 10⁻⁶ mol/L to 1.0 × 10⁻¹ mol/L and a detection limit of 5.0 × 10⁻⁷ mol/L. researchgate.net

Selectivity is a critical parameter, indicating the electrode's ability to respond specifically to thiocyanate ions in the presence of interfering ions. For solid-state crystal membrane electrodes, common interfering ions include chloride, iodide, bromide, and thiosulphate. nico2000.net The selectivity coefficients quantify the degree of interference from other anions. Studies have investigated the interference of various ions like chlorides, bromides, iodides, chromates, carbonates, arsenates, phosphates, and hexacyanoferrate(II) on the response of thiocyanate-selective electrodes. ukim.mk

Here is a table summarizing some reported analytical characteristics:

Electrode TypeLinear Range (mol/L)Detection Limit (mol/L)Interfering Ions
Ag Nanoparticles Modified GC Electrode5.0 × 10⁻⁷ to 4.0 × 10⁻⁴4 × 10⁻⁸Not specified in detail in provided snippets.
Nano-silver Coated MWCNT Modified GC Electrode2.5 × 10⁻⁹ to 1 × 10⁻⁶1 × 10⁻⁹Influence of coexisting substances investigated. nih.gov
Co(II)-porphyrin/AgNPs Self-plasticizing Membrane Electrode1 × 10⁻⁷ to 1 × 10⁻¹9.55 × 10⁻⁸High selectivity over a variety of anions. myu-group.co.jp
Copper(II) Complex PVC Membrane Electrode1.0 × 10⁻⁶ to 1.0 × 10⁻¹5.0 × 10⁻⁷Good selectivity over inorganic anions. researchgate.net
Solid-State Crystal Membrane Electrode (General)Not specified in provided snippet.Not specified.Cl⁻, I⁻, Br⁻, S₂O₃²⁻. nico2000.net

Thermodynamic Investigations using Silver-Silver Thiocyanate Electrodes

The silver-silver thiocyanate electrode (Ag/AgSCN) is a type of second-order electrode that has been utilized in thermodynamic studies. These electrodes are analogous to the well-known silver-silver chloride electrodes. The potential of the Ag/AgSCN electrode is dependent on the activity of thiocyanate ions in the solution.

Thermodynamic investigations using Ag/AgSCN electrodes have focused on determining standard electrode potentials and evaluating thermodynamic quantities associated with the transfer of ions in different solvent systems. Studies have been conducted to determine the standard potentials of the silver-silver thiocyanate electrode in various media, including water, methanol, ethanol, 1-propanol, 2-propanol, glycerol, and urea-water mixtures. acs.orgresearchgate.net

Electromotive force (emf) measurements of electrochemical cells incorporating Ag/AgSCN electrodes allow for the determination of standard potentials and, subsequently, the calculation of thermodynamic quantities such as the standard Gibbs free energy change (ΔG⁰), standard enthalpy change (ΔH⁰), and standard entropy change (ΔS⁰) for the electrode reaction and the dissolution process of this compound in different solvents. researchgate.net These studies provide insights into the behavior of thiocyanate ions and the thermodynamics of this compound solubility in various environments.

Photochemistry, Photocatalysis, and Advanced Optoelectronic Applications

Photochemical Reactivity of Silver Thiocyanate (B1210189)

AgSCN demonstrates photochemical reactivity, particularly under UV light, leading to transformations that can yield plasmonic heterostructures. beilstein-journals.orgresearchgate.net

UV-Light-Induced Reduction and Formation of Ag@AgSCN Heterostructures

UV light irradiation of AgSCN suspensions can induce the partial reduction of Ag⁺ ions to metallic silver (Ag⁰), resulting in the formation of Ag@AgSCN heterostructures. beilstein-journals.orgresearchgate.net This process involves the creation of plasmonic domains of metallic Ag on the AgSCN matrix. The ratio of Ag to AgSCN in these heterostructures can be controlled by adjusting the duration of the UV light irradiation. beilstein-journals.orgresearchgate.net For instance, prolonged UV exposure (e.g., 3 hours) can generate Ag nanoparticles of 10–20 nm on larger AgSCN plates (100–200 nm).

Research findings on the effect of UV irradiation time on the Ag/AgSCN molar ratio are presented below:

Irradiation Time (h)Ag/AgSCN Molar Ratio
00
......
Short time0.024
Moderate time0.0463
Longer time0.0775

Note: Data is illustrative based on research findings indicating control over the ratio by irradiation time. Specific values may vary depending on experimental conditions. beilstein-journals.org

Mechanisms of Photo-Induced Transformations

The photo-induced transformation of AgSCN under UV light involves the generation of photogenerated radicals through a photo-induced electron transfer (PET) mechanism. researchgate.net In the case of AgSCN, UV irradiation leads to the excitation of electrons. Due to the high stability of phase-pure AgSCN, its direct reduction to Ag by UV light is difficult. beilstein-journals.org However, the presence of a small amount of pre-existing Ag can promote the transformation from AgSCN to Ag. beilstein-journals.org The proposed mechanism involves the transfer of electrons from the conduction band of AgSCN to the metallic Ag particles, leaving vacancies on the AgSCN surface. beilstein-journals.org This charge separation can enhance the visible-light catalytic activity. beilstein-journals.org

The band gap of AgSCN has been estimated to be around 3.4 eV, which corresponds to UV light absorption. beilstein-journals.org Upon irradiation, electrons are promoted from the valence band to the conduction band, generating electron-hole pairs. rsc.org The photogenerated electrons can be trapped by dissolved oxygen to form superoxide (B77818) radicals (•O₂⁻), while holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH). beilstein-journals.orgrsc.org These reactive species are involved in the subsequent degradation processes. rsc.org

Photocatalytic Activity of Silver Thiocyanate and its Composites

This compound, particularly in composite forms like Ag@AgSCN, exhibits significant photocatalytic activity, especially under visible light irradiation. beilstein-journals.orgresearchgate.netmdpi.comresearchgate.net

Plasmon-Enhanced Photocatalysis in Ag@AgSCN Nanocomposites

The enhanced photocatalytic activity of Ag@AgSCN nanocomposites is largely attributed to the surface plasmon resonance (SPR) effect of the metallic silver nanoparticles. beilstein-journals.orgresearchgate.netnih.gov When exposed to visible light, the free electrons in the Ag nanoparticles undergo collective oscillations, creating a localized electric field. mdpi.com This plasmonic effect can enhance the absorption of visible light and promote the generation and separation of electron-hole pairs in the AgSCN. beilstein-journals.orgmdpi.commdpi.com The metallic Ag nanoparticles act as electron traps, facilitating the transfer of photogenerated electrons from the conduction band of AgSCN to the Ag surface. beilstein-journals.orgmdpi.com This charge separation reduces the recombination rate of electron-hole pairs, thereby increasing the efficiency of the photocatalytic process. beilstein-journals.orgmdpi.comnih.gov

The enhanced photocatalytic activity due to SPR is particularly beneficial for utilizing visible light, which pure AgSCN with its wide band gap (around 3.4 eV) absorbs less effectively. beilstein-journals.orgnih.gov

Degradation of Organic Pollutants (e.g., Dyes, Pharmaceuticals) under Visible Light

AgSCN-based photocatalysts have demonstrated effectiveness in degrading various organic pollutants under visible light. chemimpex.commdpi.comnih.govbeilstein-journals.org For example, Ag@AgSCN nanostructures have shown high photocatalytic activity for the degradation of oxytetracycline (B609801) under visible light irradiation. beilstein-journals.orgresearchgate.net One study reported an 84% degradation of oxytetracycline using Ag@AgSCN nanostructures with a specific Ag/AgSCN atomic ratio. beilstein-journals.orgresearchgate.net

Another example includes the degradation of rhodamine B (RhB) using a viologen-bearing silver-thiocyanate-based photocatalyst, which achieved a high degradation ratio of 87.82% in 220 minutes in artificial seawater under visible light. mdpi.comresearchgate.net

Data on the degradation of oxytetracycline by Ag@AgSCN under visible light:

Catalyst SampleAg/AgSCN Atomic RatioDegradation Efficiency of Oxytetracycline (%)Irradiation Time
M₂0.046384Visible light

Note: Data extracted from research findings on oxytetracycline degradation. beilstein-journals.orgresearchgate.net

Studies also indicate the potential for degrading pharmaceuticals like ibuprofen (B1674241) using AgSCN-based heterojunction photocatalysts. beilstein-journals.orgdntb.gov.ua

Mechanistic Pathways of Photocatalytic Degradation

The photocatalytic degradation of organic pollutants by AgSCN-based materials typically involves the generation of reactive oxygen species (ROS) such as superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH). beilstein-journals.orgrsc.orgkyushu-u.ac.jpmdpi.com Upon visible light irradiation, electron-hole pairs are generated in the photocatalyst. rsc.org In Ag@AgSCN composites, the photogenerated electrons are efficiently transferred to the Ag nanoparticles. beilstein-journals.orgmdpi.com These electrons can then react with dissolved oxygen to form superoxide radicals (•O₂⁻). beilstein-journals.org The photogenerated holes remaining in the valence band of AgSCN can oxidize water molecules or hydroxide ions to produce hydroxyl radicals (•OH). beilstein-journals.orgrsc.org

These highly reactive radicals attack the organic pollutant molecules, leading to their decomposition into less harmful substances, eventually mineralizing into CO₂, H₂O, and inorganic ions. rsc.orgmdpi.com The specific mechanistic pathways can vary depending on the pollutant and the composition of the photocatalyst, but the involvement of •O₂⁻ and •OH radicals is a common feature. kyushu-u.ac.jpmdpi.com In some cases, direct oxidation by holes can also contribute to the degradation process. rsc.org

For the degradation of rhodamine B using a silver-thiocyanate/viologen photocatalyst, the photodegradation is primarily dominated by superoxide species. mdpi.com

Role of Superoxide Species and Photogenerated Radicals

In photocatalytic processes involving this compound, the generation of reactive species, such as superoxide radicals () and other photogenerated radicals, plays a crucial role in the degradation of organic pollutants. Upon visible light irradiation, silver-thiocyanate-based photocatalysts can absorb photons, leading to the excitation of electron-hole pairs mdpi.com. The electrons in the conduction band can couple with oxygen () to generate superoxide radicals mdpi.comnih.govmdpi.commdpi.commdpi.comwiley-vch.de. Simultaneously, holes in the valence band can react with hydroxide ions () or water molecules to produce hydroxyl radicals () mdpi.comnih.govmdpi.commdpi.comwiley-vch.de. These photogenerated radicals are highly reactive and can subsequently interact with and degrade organic molecules present in the environment mdpi.comnih.govmdpi.com.

Studies on viologen-bearing silver-thiocyanate-based photocatalysts, for instance, have shown that superoxide species can dominate the photodegradation process of organic dyes in artificial seawater mdpi.com. The hydrophilicity of such photocatalysts can facilitate their dispersion into nanoparticles, enhancing their photocatalytic activity mdpi.com. The photogenerated radicals react with the organic pollutants, leading to the formation of intermediate products and eventually mineralization into less harmful substances like , , and nitrogen and nitrate (B79036) ions mdpi.com.

While superoxide radicals are commonly observed, the specific radical species generated can depend on the material composition and reaction conditions. In some Ag-based coordination polymers, for example, holes and hydroxyl radicals were identified as primary active species, with limited formation of superoxide radicals rsc.org. The electrons in the conduction band in such cases might interact with dissolved oxygen to form hydrogen peroxide (), which can then be further reduced to hydroxyl radicals rsc.org.

Charge Separation Efficiency and Electron Trapping

Efficient charge separation and minimized electron-hole recombination are critical for enhancing the photocatalytic activity of semiconductor materials like this compound. When AgSCN is irradiated with light, electron-hole pairs are generated beilstein-journals.org. The photogenerated electrons and holes can either recombine, releasing energy as heat or light, or migrate to the surface of the catalyst to participate in redox reactions acs.orgnih.gov.

The addition of silver nanoparticles to this compound structures has been shown to improve the utilization of visible light and enhance catalytic efficiency and stability by trapping photogenerated electrons beilstein-journals.orgnih.govbeilstein-journals.org. The presence of Ag nanoparticles can promote the separation of electrons and holes under visible light irradiation beilstein-journals.org. Electrons tend to quickly transfer onto the surface of Ag nanoparticles, while holes may congregate on the surface of AgSCN beilstein-journals.org. This charge separation inhibits the recombination of electron-hole pairs, leading to a higher number of available carriers for photocatalytic reactions beilstein-journals.orgnih.govnih.gov. The dipole character of Ag particles in the plasma can also contribute to promoting electron-hole separation beilstein-journals.org.

Electron trapping can occur at defect states within the material or at interfaces in composite structures frontiersin.orgnih.govnih.govrsc.org. In Ag@AgSCN nanostructures, the presence of Ag nanoparticles can enhance the electric field strength around AgSCN due to surface plasmon resonance, which in turn enhances the optical transition of midgap defect states of AgSCN nih.gov. Trapping of photogenerated electrons by Ag nanoparticles can slow down the reduction of AgSCN and enhance the stability of the photocatalyst beilstein-journals.org. The adsorption of thiocyanate on silver in Ag/TiO composites has also been shown to facilitate the transfer of photogenerated electrons, reducing interfacial charge transfer resistance acs.orgacs.org.

The efficiency of charge separation is a result of the kinetic competition between charge generation, transport, recombination, and interfacial transfer frontiersin.org. Factors such as the presence of surface defects, interfaces, and the energy levels of trap states can significantly influence charge separation efficiency frontiersin.orgnih.govnih.govrsc.org.

Applications in Optoelectronic Materials

Beyond its photocatalytic properties, this compound is being explored for its potential in various optoelectronic applications, including its use as a hole-transporting material in perovskite solar cells and in nonlinear optical materials.

Integration as Hole Transporting Materials in Perovskite Solar Cells

Hole-transporting materials (HTMs) are essential components in perovskite solar cells (PSCs), playing a crucial role in extracting and transporting holes from the perovskite layer to the electrode researchgate.netnih.govmdpi.com. Organic HTMs like PEDOT:PSS are commonly used, but their limitations in terms of cost, stability, and hole mobility have driven the search for alternative inorganic HTMs researchgate.netnih.govmdpi.compv-magazine.com.

This compound (AgSCN) has emerged as a promising novel inorganic HTM for inverted p-i-n PSCs researchgate.netnih.govpv-magazine.comresearchgate.netchemistryworldconference.combooks09.combooks09.com. Researchers have synthesized AgSCN with high mass yield and characterized it using techniques like XRD, XPS, Raman spectroscopy, UPS, and TGA researchgate.netnih.govresearchgate.netbooks09.combooks09.com. A fast solvent removal approach has enabled the production of thin, highly conformal AgSCN films, which are beneficial for efficient carrier extraction and collection researchgate.netnih.govbooks09.combooks09.com.

Photoluminescence experiments have indicated that the integration of AgSCN as an HTL can improve charge transfer between the HTL and the perovskite layer compared to PEDOT:PSS researchgate.netnih.govbooks09.combooks09.com. AgSCN's high work function contributes to an increased open-circuit voltage () in PSCs researchgate.netnih.govbooks09.combooks09.com. PSCs fabricated with perovskite and AgSCN as the HTM have demonstrated promising power conversion efficiencies (PCEs). For example, a PCE of 16.66% was reported for devices utilizing AgSCN, compared to 15.11% for controlled PEDOT:PSS devices researchgate.netnih.govbooks09.combooks09.com.

The use of solution-processed inorganic HTLs like AgSCN is seen as a step towards developing durable and effective flexible p-i-n PSC modules and their potential use in hybrid tandem solar cells researchgate.netnih.gov. AgSCN is considered a non-toxic, inexpensive, and easy-to-process alternative to traditional organic HTMs, suitable for low-temperature fabrication pv-magazine.com. Crystallographic studies suggest the development of templated perovskite growth on the surface of AgSCN films, which could contribute to the improved device performance researchgate.netnih.gov.

Here is a table summarizing performance parameters of PSCs using AgSCN and PEDOT:PSS as HTLs, based on reported research findings:

HTL MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (V)Reference
AgSCN16.66%1.04 V (compared to PEDOT:PSS) researchgate.netnih.govbooks09.combooks09.com
PEDOT:PSS15.11%- researchgate.netnih.govbooks09.combooks09.com

Exploration in Nonlinear Optical Materials

Nonlinear optical (NLO) materials are crucial for various photonic applications, including optical switching, optical limiting, and high-density optical storage mdpi.com. The exploration of this compound in the context of NLO materials often involves its incorporation into coordination polymers or composite structures.

Coordination polymers based on AgSCN have been synthesized and investigated for their third-order nonlinear optical properties psu.edursc.orgresearchgate.netdntb.gov.uadntb.gov.ua. These materials can exhibit interesting NLO behavior influenced by their structural characteristics psu.edursc.orgresearchgate.net. Studies utilizing techniques like the Z-scan method have been employed to investigate the nonlinear absorption and nonlinear refraction of such materials psu.eduresearchgate.net. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations have provided insights into the electronic transitions and spectral characteristics related to their NLO properties psu.edursc.org.

While the search results specifically mention AgSCN-based coordination polymers exhibiting good third-order NLO properties psu.edursc.orgresearchgate.net, the direct NLO properties of pristine AgSCN as a bulk material are less explicitly detailed in the provided snippets. However, the broader context of silver-containing nanomaterials and coordination polymers suggests that the presence of silver and the thiocyanate ligand can contribute to interesting optical properties, including nonlinear responses mdpi.comresearchgate.netacs.orgresearchgate.netmdpi.com. Research on other silver-containing compounds and nanocomposites highlights the potential for significant third-order nonlinear susceptibility mdpi.comresearchgate.net.

Further research is needed to fully elucidate the intrinsic nonlinear optical properties of this compound itself and to explore its potential in the design of new NLO materials.

Computational and Theoretical Investigations of Silver Thiocyanate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic behavior of silver thiocyanate (B1210189). These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of molecules and materials.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and bonding in metal thiocyanates. acs.org This approach calculates the electron density of a system to determine its energy and other properties. Studies employing DFT have analyzed the electronic structures and bonding characteristics of a range of metal thiocyanate compounds, including silver thiocyanate. acs.org

In these computational models, the electronic properties are derived from the contributions of the constituent atoms to the valence and conduction bands. acs.org For Group 11 thiocyanates like AgSCN, calculations show that the metal's d-electrons strongly dominate the top of the valence bands. acs.org The thiocyanate ligand contributes to both the valence and conduction bands. acs.org Crystal Orbital Hamilton Population (COHP) analysis, often used alongside DFT, helps to characterize the nature of the chemical bonds by partitioning the band structure energy into orbital-pair interactions, revealing the bonding, non-bonding, or anti-bonding character of the Ag-S and Ag-N interactions. Theoretical studies using DFT can also provide a basis for understanding chemical reactivity and have been applied to study the interaction of silver ions with biological molecules.

Key DFT-Calculated Electronic Properties of this compound
PropertyDescriptionPrimary Atomic Contribution
Valence Band Maximum (VBM)The highest energy level occupied by electrons at absolute zero.Dominated by Silver (Ag) d-orbitals. acs.org
Conduction Band Minimum (CBM)The lowest energy level of the conduction band, representing the lowest energy state for a free electron.Contributions from thiocyanate (SCN) ligand orbitals. acs.org
Chemical BondingDescribes the interactions holding the Ag+ and SCN- ions together in the crystal lattice.Analysis reveals the nature of Ag-S and Ag-N coordination bonds. acs.org

Computational methods are crucial for understanding the photophysical properties of this compound and its complexes, particularly charge transfer transitions. Time-dependent DFT (TD-DFT) is a common method for calculating excited-state properties and simulating electronic absorption spectra.

In silver(I) phosphine (B1218219) thiocyanate complexes, computational analyses have shown that the lowest energy electronic excitations can be characterized as ligand-to-ligand charge transfer (LLCT) from the SCN⁻ ligand to the phosphine ligands, mixed with some metal-to-ligand charge transfer (MLCT) character. acs.org These transitions are responsible for the photoluminescent properties of such materials. The nature of the excited states, whether S₁ or T₁, and the energy difference between them (ΔE(S₁–T₁)) can be estimated from the total energy differences of geometries optimized at the TD-DFT level. acs.org This information is vital for understanding phenomena like thermally activated delayed fluorescence (TADF). In plasmonic nanostructures like Ag@AgSCN, computational insights help explain the mechanism of enhanced photocatalytic activity, where electrons from the metal's Fermi level transfer directly to the conduction band of the AgSCN semiconductor. beilstein-journals.org

Molecular Modeling and Simulations

Molecular modeling and simulations extend theoretical investigations from single molecules to larger systems, providing insights into crystal structures, intermolecular forces, and material stability.

While the crystal structure of this compound is known from X-ray diffraction to be monoclinic, computational modeling can be used to predict and refine such structures and analyze their stability. wikipedia.orgresearchgate.net Theoretical calculations can optimize molecular geometries to find the lowest energy configuration, which corresponds to the most stable structure. For complex compounds, computational chemistry can compare the stability of different potential structures by calculating and comparing their formation energies. researchgate.net For this compound, stability analysis also involves examining the intricate network of coordination bonds that create its polymeric structure. The thiocyanate ligand's ability to bridge multiple silver centers in various modes (e.g., µ₁,₁,₃) is a key factor in the formation of its stable 2D and 3D networks. mdpi.com

Experimentally Determined Crystallographic Data for this compound
ParameterValueReference
Crystal SystemMonoclinic wikipedia.orgresearchgate.net
Space GroupC2/c (No. 15) wikipedia.orgresearchgate.net
a8.792(5) Å researchgate.net
b7.998(5) Å researchgate.net
c8.207(5) Å researchgate.net
β93.75(1)° researchgate.net
Unit Cell Volume (V)575.9 ų researchgate.net
Molecules per Unit Cell (Z)8 wikipedia.orgresearchgate.net

The stability and packing of the this compound crystal structure are governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. mdpi.com This method maps properties onto the surface, such as dnorm, which highlights regions of close intermolecular contact.

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical studies provide a framework for understanding the mechanisms and kinetics of chemical reactions involving this compound. Computational modeling can be used to propose multi-step reaction pathways and calculate kinetic parameters. For instance, in the study of complex reactions like the oxidation of thiocyanate by other ions in an acidic medium, a detailed, multi-step mechanism can be proposed and tested. brandeis.edu Computer simulations based on such a proposed mechanism can then be compared with experimental data to validate the reaction pathway. brandeis.edu

Modeling Surface Reactions and Catalytic Pathways

Computational and theoretical modeling serves as a powerful tool to elucidate the complex mechanisms underlying surface reactions and catalytic pathways that are often difficult to observe through experimental methods alone. For this compound (AgSCN), while dedicated computational studies on its catalytic pathways are still an emerging field of research, significant insights can be drawn from theoretical investigations into related silver compounds and the fundamental interactions of the thiocyanate ion with silver surfaces.

Theoretical approaches, primarily based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure, adsorption behavior of molecules on catalyst surfaces, and the energy landscapes of reaction pathways. These models can calculate key parameters such as adsorption energies, activation energy barriers for reaction steps, and charge transfer dynamics, which collectively determine the efficiency and selectivity of a catalyst.

Adsorption and Surface Complex Formation

The initial step in any heterogeneous catalytic process is the adsorption of reactant molecules onto the catalyst's surface. Spectroscopic studies have confirmed that the thiocyanate ion (SCN⁻) readily adsorbs onto silver surfaces, leading to the formation of AgSCN complexes. dtic.mil Computational models can further detail this interaction by calculating the preferred binding sites, adsorption energies, and the orientation of the SCN⁻ ligand (whether it binds via the sulfur or nitrogen atom). Such studies on related systems have shown that the nature of this bond significantly influences the electronic properties of the silver surface, which is a critical factor in catalysis.

Modeling Photocatalytic Pathways

This compound is recognized for its photocatalytic properties, particularly in composite form with metallic silver (Ag@AgSCN). While specific theoretical models for AgSCN are not extensively documented, the principles of modeling photocatalysis on analogous silver-based semiconductors, such as silver halides (AgX), are well-established. acs.orgrsc.orgnih.gov

A typical computational investigation of a photocatalytic reaction on an AgSCN surface would involve the following steps:

Modeling the Electronic Structure: Calculation of the band structure, including the bandgap energy and the positions of the valence and conduction bands. This is crucial for determining the material's response to light irradiation.

Simulating Exciton Formation: Modeling the generation of electron-hole pairs (excitons) upon light absorption.

Modeling Charge Separation and Transfer: Investigating the migration of photogenerated electrons and holes to the catalyst surface. In Ag@AgSCN systems, theoretical models can elucidate the role of the metallic Ag nanoparticles in trapping electrons, which inhibits recombination and enhances photocatalytic efficiency. nih.gov

Modeling Surface Reactions: Calculating the energy pathways for the reactions of adsorbed species with the photogenerated electrons and holes. For instance, in the degradation of organic pollutants, this would involve modeling the formation of highly reactive oxygen species.

Computational studies on silver halide photocathodes for CO₂ reduction have demonstrated that halogen elements can lower the energy barrier for the formation of key reaction intermediates. acs.org A similar theoretical approach could be applied to AgSCN to understand how the thiocyanate group influences the thermodynamics and kinetics of specific catalytic reactions.

Insights from Related Systems

DFT calculations have been successfully employed to understand the interactions at silver-sulfur bonds in other materials. For example, a DFT study on Ag-doped jamesonite (a lead-antimony-iron sulfide mineral) revealed that silver atoms form strong covalent bonds with sulfur. mdpi.com The study calculated changes in electronic configurations and Mulliken charges to quantify the interactions and predict the adsorption strength of various molecules. mdpi.com This type of analysis would be directly applicable to modeling how reactant molecules bind to the Ag-S sites on the surface of this compound.

The table below summarizes the key parameters that are typically investigated in computational studies of catalysts and how they would apply to this compound, based on analogous systems.

Parameter InvestigatedComputational MethodRelevance to this compound Catalysis
Adsorption EnergyDFTDetermines the strength of interaction between reactants and the AgSCN surface, indicating the initial step of the catalytic cycle.
Electronic Band StructureDFTPredicts the semiconductor properties and the energy of photons required to initiate photocatalysis.
Charge Density DifferenceDFTVisualizes the charge transfer between adsorbed molecules and the AgSCN surface, key to understanding activation and bond weakening.
Reaction Energy BarrierDFT (e.g., NEB method)Calculates the activation energy for specific reaction steps, allowing for the determination of the rate-limiting step and overall pathway.
Mulliken Population AnalysisDFTQuantifies the charge distribution on atoms, providing insight into the electronic effects of surface binding and catalytic intermediates. mdpi.com

While comprehensive theoretical models detailing specific catalytic pathways on pure this compound surfaces are yet to be fully developed, the computational frameworks established for similar silver-based materials provide a robust foundation for future research. Such studies are anticipated to be crucial in designing more efficient AgSCN-based catalysts and photocatalysts.

Emerging Research Directions and Future Perspectives in Silver Thiocyanate Chemistry

Exploration of Novel Coordination Architectures and Functional Materials

The ability of the thiocyanate (B1210189) anion (SCN⁻) to act as a versatile bridging ligand is central to the development of novel silver(I) coordination polymers. Researchers are actively exploring the synthesis and structural characterization of these complex architectures. The coordination mode of the thiocyanate ligand, which can bridge metal centers in various ways (e.g., µ1,1, µ1,3), plays a crucial role in determining the dimensionality and properties of the resulting material. mdpi.com

For instance, two novel silver(I) coordination polymers, [Ag(4BP)(SCN)]n (1) and {(4BPH)+[Ag(SCN)2]−}n (2) (where 4BP is 4-benzoyl pyridine), have been synthesized, showcasing the structural diversity achievable. mdpi.com In complex 1, the thiocyanate anion adopts a µ1,1,3 bridging mode, leading to a two-dimensional coordination polymer. In contrast, complex 2 features a mix of µ1,1 and µ1,3 bridging modes, resulting in a one-dimensional polymeric chain. mdpi.com The synthesis conditions, such as the presence of nitric acid in the preparation of complex 2, have been shown to influence the final architecture. mdpi.com

The exploration extends to heterometallic systems, where the inclusion of a second metal cation can lead to materials with unique properties. A notable example is the silver/cadmium heterometallic thiocyanate, {(BV)[Ag2Cd(SCN)6]}n, which forms a one-dimensional double-chain structure. mdpi.com This compound exhibits interesting photo-generated current performance, highlighting the potential of heterometallic thiocyanates in functional materials. mdpi.com

Furthermore, the use of ancillary ligands, such as tertiary phosphines, has led to the isolation of oligo-nuclear silver thiocyanate complexes with novel "cubane" and "step" tetramer forms. nih.gov These studies demonstrate that the systematic variation of ligands and reaction conditions can be a powerful tool for creating a wide array of coordination architectures with tailored properties.

CompoundCoordination Geometry of Ag(I)Thiocyanate Bridging ModeDimensionality
[Ag(4BP)(SCN)]nDistorted tetrahedralµ1,1,32D
{(4BPH)+[Ag(SCN)2]−}nDistorted tetrahedralµ1,1 and µ1,31D
{(BV)[Ag2Cd(SCN)6]}n-μ2-SCN and μ3-S,S N SCN1D

Advanced Applications in Sustainable Chemistry and Energy Technologies

This compound and its composites are emerging as promising materials for applications in sustainable chemistry and energy technologies, particularly in the field of photocatalysis. The photocatalytic properties of this compound have been investigated for the degradation of organic pollutants in water. This compound exhibits good photocatalytic activity under UV-visible light irradiation at wavelengths less than 500 nm. wikipedia.org

A significant area of research is the enhancement of photocatalytic efficiency through the formation of composites. For example, the presence of thiocyanate in an aqueous suspension of Ag/TiO2 has been shown to greatly enhance the photocatalytic production of H2 by approximately four times. acs.org This effect is specific to the silver system and is attributed to the formation of an Ag-SCN surface complex that facilitates the transfer of photogenerated electrons and the reduction of protons. acs.org

Another approach to boosting photocatalytic performance is the creation of Ag@AgSCN plasmonic nanostructures. nih.govbeilstein-journals.org In these materials, silver nanoparticles are deposited on the surface of this compound. The surface plasmon resonance of the silver nanoparticles enhances the absorption of visible light and promotes the separation of photogenerated electron-hole pairs, thereby improving the photocatalytic efficiency and stability of the material. nih.gov These Ag@AgSCN composites have demonstrated enhanced performance in the degradation of organic pollutants like oxytetracycline (B609801). nih.gov

The development of such advanced materials aligns with the principles of green chemistry by providing efficient methods for environmental remediation and clean energy production. Future research in this area will likely focus on optimizing the synthesis of these composites to further enhance their catalytic activity and stability for practical applications.

Development of Highly Sensitive and Selective Sensing Platforms

While research on this compound as a direct sensing platform is still emerging, the broader field of silver-based and thiocyanate-related sensors provides a strong foundation for future developments. The unique coordination chemistry of silver(I) and the thiocyanate ligand can be leveraged to design highly sensitive and selective sensing platforms for various analytes.

For instance, the principles used in the detection of silver ions (Ag+) can be adapted. One such method employs water-soluble nano-C60 as a fluorescent sensing platform. rsc.orgnih.gov A fluorescently labeled single-stranded DNA (ssDNA) probe adsorbs onto the nano-C60, leading to fluorescence quenching. In the presence of Ag+, the DNA folds into a hairpin structure through C-Ag+-C coordination, preventing adsorption and restoring fluorescence. rsc.orgnih.gov This system demonstrates a low detection limit of 1 nM and high selectivity for Ag+. rsc.orgnih.gov

Similarly, highly sensitive and selective colorimetric sensors for thiocyanate have been developed. One approach utilizes the electrochemical oxidation-assisted complexation reaction with gold nanostars. nih.gov The presence of thiocyanate, in conjunction with a selective molecule like zinc phthalocyanine, leads to a noticeable color change, allowing for visual detection. This sensor exhibits a wide detection range from 10 nM to 80 mM and a low detection limit of 3 nM. nih.gov

These examples highlight the potential for developing sensing platforms based on this compound. Future research could focus on designing this compound-based materials that exhibit specific optical or electrochemical responses upon interaction with target analytes, paving the way for new and efficient sensors.

Integration with Other Nanomaterials for Synergistic Effects

The integration of this compound with other nanomaterials is a promising strategy to create hybrid materials with enhanced functionalities due to synergistic effects. A prime example of this is the combination of this compound with silver nanoparticles (AgNPs). The resulting Ag@AgSCN composite exhibits significantly improved photocatalytic activity compared to pure this compound. nih.gov

The synergistic effect in Ag@AgSCN arises from several factors:

Enhanced Light Absorption: The surface plasmon resonance of AgNPs broadens the light absorption range of the composite into the visible region. nih.gov

Improved Charge Separation: The AgNPs act as electron traps, effectively reducing the recombination of photogenerated electrons and holes in the this compound. nih.gov

Increased Stability: The presence of AgNPs can slow the reduction of AgSCN, thereby enhancing the stability of the photocatalyst. nih.gov

The ratio of Ag to AgSCN can be controlled during synthesis, allowing for the tuning of the material's properties for optimal performance. beilstein-journals.org This approach of creating plasmonic photocatalysts demonstrates a powerful strategy for harnessing the synergistic effects between different nanomaterials.

Future research in this area could explore the integration of this compound with a wider range of nanomaterials, such as graphene, quantum dots, and other metal oxides. These hybrid materials could offer novel properties and open up new applications in areas like photovoltaics, electronics, and biomedical engineering. The key to unlocking the full potential of these materials lies in understanding and controlling the interfacial interactions between the different components.

Deeper Understanding of Structure-Property Relationships through Combined Experimental and Computational Approaches

A fundamental understanding of the relationship between the structure of this compound-based materials and their properties is crucial for the rational design of new functional materials. The combination of experimental techniques and computational modeling is a powerful approach to achieving this deeper understanding.

Experimentally, techniques such as single-crystal X-ray diffraction are essential for determining the precise atomic arrangement and coordination environments in this compound complexes. mdpi.com Spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provide valuable information about the bonding and electronic structure. nih.gov For instance, the wavenumber of the ν(CN) band in the IR spectrum can help distinguish between bridging and terminal thiocyanate ligands. nih.gov

Computational methods, such as density functional theory (DFT), can complement experimental findings by providing insights into the electronic structure, bonding, and energetic properties of these materials. Hirshfeld surface analysis, a computational tool, has been used to examine the various intermolecular interactions that contribute to the stability of the crystal structures of this compound coordination polymers. mdpi.com

By combining experimental data with computational models, researchers can:

Predict the structures of new this compound compounds.

Understand the factors that control the formation of different coordination architectures.

Elucidate the mechanisms behind the observed properties, such as photocatalytic activity and luminescence.

Screen potential candidate materials for specific applications.

This integrated approach will continue to be vital for advancing the field of this compound chemistry, enabling the design of materials with tailored properties for a wide range of technological applications.

Q & A

Q. What are the standard methods for synthesizing silver thiocyanate (AgSCN) with high purity, and how can purity be validated?

AgSCN is typically synthesized via precipitation by mixing equimolar AgNO₃ and NH₄SCN in aqueous solution. Key steps include:

  • Precipitation : Add NH₄SCN dropwise to AgNO₃ under stirring to avoid colloidal suspensions.
  • Washing : Rinse the precipitate with cold water to remove excess ions, then dry at 60°C.
  • Purity Validation :
    • XRD to confirm crystal structure (matches JCPDS 29-0079).
    • Elemental analysis (theoretical Ag: 64.7%, S: 11.5%, C: 5.7%, N: 6.6%).
    • TGA to assess thermal stability (decomposes at ~170°C) .

Q. How is the Volhard method applied to quantify Ag⁺ in solutions containing thiocyanate?

The Volhard method involves back-titration in acidic medium:

Add excess AgNO₃ to precipitate AgSCN.

Filter excess Ag⁺ and titrate with KSCN using Fe³⁺ as an indicator.

Endpoint: Red Fe(SCN)³⁺ complex forms.
Critical factors:

  • Maintain pH < 1 to prevent Fe(OH)₃ precipitation .
  • Avoid prolonged stirring to prevent AgSCN dissolution .

Q. What safety protocols are essential when handling AgSCN in the laboratory?

  • Peroxide Testing : Use the ferrous thiocyanate test (FeSO₄ + HCl + Zn + NaSCN) to detect peroxides in solvents .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Waste Management : Store AgSCN residues in sealed containers for electrolytic recovery (see Advanced Questions) .

Advanced Research Questions

Q. How can plasmonic Ag@AgSCN nanostructures be synthesized for photocatalytic applications?

Method :

Co-precipitation : Mix AgNO₃ and NH₄SCN with PVP as a stabilizer.

UV Reduction : Expose to UV light (λ = 365 nm) to reduce Ag⁺ to Ag⁰ on AgSCN surfaces.
Key Parameters :

  • PVP concentration (0.1–0.5 mM) controls nanoparticle size (20–50 nm).
  • Photocatalytic efficiency tested via oxytetracycline degradation under visible light (85% removal in 60 min) .

Q. How can contradictory solubility data for AgSCN in different solvents be resolved?

Issue : Reported solubility varies in H₂O (0.002 g/L) vs. NH₃ (0.15 g/L). Resolution Strategy :

Ionic Strength Adjustment : Use Davies equation to account for activity coefficients.

Competitive Ligand Analysis : Test for SCN⁻ displacement by NH₃ or Cl⁻ via UV-Vis (λ = 240 nm for AgSCN) .

Q. What methodologies enable efficient recovery of silver from AgSCN-containing waste?

Electrolytic Recovery :

  • Anode : Graphite; Cathode : Stainless steel.
  • Electrolyte : 1 M HNO₃.
  • Efficiency : 92% Ag recovery at 2 V/5 mA·cm⁻² .

How should research questions be structured to investigate AgSCN’s role in hybrid materials?

Example Framework :

  • Population : AgSCN nanocomposites.
  • Intervention : Doping with transition metals (e.g., Cu²⁺).
  • Comparison : Undoped vs. doped AgSCN.
  • Outcome : Bandgap modulation (measured via Tauc plot).
  • Time : 6-month stability study .

Q. What experimental designs optimize AgSCN’s photocatalytic performance?

Variables to Test :

  • pH : Adjust from 3–9 to study charge carrier dynamics.
  • Light Source : Compare UV (254 nm) vs. visible (450 nm) irradiation.
  • Co-catalysts : Add TiO₂ or graphene oxide (1–5 wt%).
    Data Analysis : Use pseudo-first-order kinetics for degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.